2-Amino-4-chloro-6-phenylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBRZXDWSODDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286774 | |
| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36314-97-3 | |
| Record name | 36314-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-chloro-6-phenylpyrimidine, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly as an anticancer agent and kinase inhibitor.
Core Chemical Properties
Table 1: Chemical and Physical Properties of this compound and a Related Analog
| Property | This compound | 2-Amino-4-chloro-6-methylpyrimidine (for comparison) |
| Molecular Formula | C₁₀H₈ClN₃[1] | C₅H₆ClN₃ |
| Molecular Weight | 205.64 g/mol [1] | 143.57 g/mol |
| CAS Number | 36314-97-3[1] | 5600-21-5 |
| Appearance | - | White to almost white powder/crystal |
| Melting Point | Not available | 183-186 °C |
| Solubility | 29.3 µg/mL in water at pH 7.4[1] | Soluble in acetic acid (50 mg/mL) |
| XLogP3-AA | 2.5[1] | - |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are often proprietary, typical spectral characteristics based on published data for similar compounds are described. Commercial suppliers like ChemicalBook may provide access to full spectral data.[2][3]
Table 2: Summary of Spectral Data
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons of the phenyl group, a singlet for the pyrimidine C5-proton, and a broad singlet for the amino (-NH₂) protons.[4] |
| ¹³C NMR | Expected signals for the carbon atoms of the pyrimidine and phenyl rings. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (around 1400-1650 cm⁻¹), and C-Cl stretching.[5] |
| Mass Spectrometry | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are two representative protocols, a classical chemical synthesis and a modern microwave-assisted method.
Protocol 1: Classical Synthesis via Chlorination of 2-Amino-6-phenylpyrimidin-4-ol
This common method involves the conversion of the hydroxyl group of the pyrimidinol precursor to a chloride using a chlorinating agent.
Experimental Workflow for Classical Synthesis
Caption: Classical synthesis workflow.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-6-phenylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives
This method offers a more rapid and often higher-yield approach for the synthesis of substituted aminopyrimidines.[1] The following is a general procedure that can be adapted for the phenyl derivative.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis workflow.
Methodology:
-
Reaction Mixture: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Microwave Reaction: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120-140°C) for a short duration (e.g., 15-30 minutes).[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure this compound.
Biological Activity and Drug Development Potential
Substituted 2-aminopyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[2][6] This activity often stems from their ability to act as kinase inhibitors.
Kinase Inhibition
The 2-aminopyrimidine scaffold is considered a "privileged structure" in kinase inhibitor design because it can mimic the adenine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in diseases like cancer.
Potential Kinase Targets and Signaling Pathways:
Derivatives of 2-aminopyrimidine have been shown to inhibit a range of protein kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Src Family Kinases (e.g., Src, Lck): Involved in cell proliferation, survival, and migration.
-
Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT pathway).
-
Phosphoinositide 3-kinases (PI3Ks): Crucial for cell growth, proliferation, and survival (PI3K/AKT pathway).[8]
Illustrative Kinase Inhibition Signaling Pathway (EGFR Pathway)
The following diagram illustrates a simplified representation of how a 2-aminopyrimidine derivative could inhibit the EGFR signaling pathway, a common mechanism for anticancer drugs.
Caption: EGFR signaling pathway inhibition.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological targets and optimization of its structure could lead to the development of novel therapeutic agents.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(36314-97-3) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure Elucidation of 2-Amino-4-chloro-6-phenylpyrimidine
This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The presence of a reactive chlorine atom makes it a versatile scaffold for developing novel derivatives with potential applications in medicinal chemistry, including anticancer and antimicrobial agents.[1][2]
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the condensation of a guanidine salt with a β-ketoester, such as ethyl benzoylacetate, to form the pyrimidine ring. This reaction, a variation of the Biginelli reaction, yields the precursor, 2-Amino-4-hydroxy-6-phenylpyrimidine.[3][4][5] The subsequent step is the chlorination of this intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[6][7]
References
- 1. This compound | 36314-97-3 | Benchchem [benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of the key starting materials required for the synthesis of 2-Amino-4-chloro-6-phenylpyrimidine, a crucial intermediate in pharmaceutical development. This document details the synthesis of Ethyl Benzoylacetate and Phenylbiguanide, their subsequent condensation to form the pyrimidine core, and the final chlorination step.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the cyclocondensation of a β-ketoester, Ethyl Benzoylacetate , with Phenylbiguanide . This reaction forms the intermediate, 2-Amino-4-hydroxy-6-phenylpyrimidine . The final step is the chlorination of the hydroxyl group to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Synthesis of Starting Material: Ethyl Benzoylacetate
Ethyl benzoylacetate is a key β-ketoester intermediate. The most common and industrially significant method for its preparation is the Claisen condensation of ethyl acetate and ethyl benzoate.
Caption: Synthesis of Ethyl Benzoylacetate via Claisen condensation.
Quantitative Data for Ethyl Benzoylacetate Synthesis
| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Claisen Condensation | Ethyl acetate, Ethyl benzoate | Sodium ethoxide | Ethanol | Reflux | 50-55 | [1] |
| Claisen Condensation | Ethyl acetoacetate, Benzoyl chloride | Sodium | Benzene | Reflux | 77-78 | [2] |
| Acylation | Ethyl acetoacetate, Benzoyl chloride | Sodium bicarbonate | Carbon tetrachloride | 50-60 | Not specified | [3] |
Experimental Protocol: Claisen Condensation
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Sodium (metal)
-
Absolute ethanol
-
Ethyl acetoacetate
-
Ethyl benzoate
-
Sulfuric acid (concentrated)
-
Ether
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 300 ml of absolute ethanol under reflux.
-
After all the sodium has reacted, cool the solution and add a mixture of 130 g of ethyl acetoacetate and 150 g of ethyl benzoate.
-
Heat the mixture under reflux for 1-2 hours. During this time, a mixture of ethyl acetate and ethanol will distill off.
-
After cooling, add 250 ml of water to the reaction mixture.
-
Acidify the mixture with a cooled solution of 100 g of concentrated sulfuric acid in 200 ml of water, keeping the mixture cool with ice if necessary.
-
Separate the upper ester layer and extract the aqueous layer with 200 ml of ether.
-
Combine the ether and ester layers, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation. The remaining crude product is then purified by vacuum distillation. The fraction boiling at 130–135°C / 3 mm Hg is collected.
-
The typical yield of ethyl benzoylacetate is 190–210 g (50–55% based on ethyl acetoacetate).[1]
Synthesis of Starting Material: Phenylbiguanide
Phenylbiguanide is synthesized by the reaction of an aniline salt with dicyandiamide (cyanoguanidine). This method is robust and provides good yields of the desired product.
Caption: Synthesis of Phenylbiguanide from Aniline Hydrochloride.
Quantitative Data for Phenylbiguanide Synthesis
| Reactants | Acid/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aniline, Dicyandiamide | None specified | Not specified | Not specified | Excellent | [4] |
| Anilinium salts, Dicyandiamide | None (salt used) | Water | Heating | Good | [5] |
| Substituted anilines, Dicyandiamide | Trimethylsilyl chloride | Various | Microwave irradiation | Good to excellent | [6] |
| Aniline hydrochloride, Dicyandiamide | Aqueous HCl | Water | Reflux, 12h | 84 | [6] |
Experimental Protocol: Phenylbiguanide Hydrochloride Synthesis
This protocol is based on a general method for synthesizing 1-arylbiguanides.[5]
Materials:
-
Aniline hydrochloride
-
Dicyandiamide
-
Water
Procedure:
-
Prepare a mixture of the anilinium salt (e.g., aniline hydrochloride) and dicyandiamide in water.
-
Heat the reaction mixture to boiling under reflux. The reaction time can vary, but 12 hours is typical for high yields.[6]
-
Upon cooling, the hydrochloride salt of the arylbiguanide generally crystallizes from the reaction mixture.
-
Collect the crystals by filtration. The product is often obtained in high purity.
-
To obtain the free base, the hydrochloride salt can be deprotonated with a base like methanolic sodium methoxide in nearly quantitative yield.[5]
Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
This intermediate is formed through the cyclocondensation of ethyl benzoylacetate and phenylbiguanide in the presence of a base.
Experimental Protocol
This is a generalized procedure based on the standard synthesis of 2-aminopyrimidines from guanidines and β-ketoesters.
Materials:
-
Ethyl benzoylacetate
-
Phenylbiguanide
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
-
To this solution, add equimolar amounts of ethyl benzoylacetate and phenylbiguanide.
-
Heat the mixture under reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the solid residue in hot water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-Amino-4-hydroxy-6-phenylpyrimidine.
Synthesis of this compound
The final step involves the chlorination of the 4-hydroxy group of the pyrimidine ring, typically using phosphorus oxychloride (POCl₃).
Experimental Protocol
This protocol is based on general methods for the chlorination of hydroxypyrimidines.[7][8]
Materials:
-
2-Amino-4-hydroxy-6-phenylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, suspend 2-Amino-4-hydroxy-6-phenylpyrimidine in an excess of phosphorus oxychloride.
-
Optionally, a tertiary amine like triethylamine can be added as an acid-trapping agent.[7]
-
Heat the mixture, typically to a temperature between 75°C and 105°C, and maintain for several hours until the reaction is complete (monitored by TLC).[7][9]
-
After completion, carefully distill off the excess phosphorus oxychloride under vacuum.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or ammonia solution) to a pH of approximately 2.5 to 4.[7]
-
The solid product, this compound, precipitates out.
-
Filter the product, wash thoroughly with cold water, and dry to yield the final compound. The yield for similar reactions is often greater than 90%.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of ethyl benzoylacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-4-chloro-6-phenylpyrimidine, a key heterocyclic intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1]
Physicochemical and Spectroscopic Data
This compound is a pyrimidine derivative with the molecular formula C₁₀H₈ClN₃.[1] It features an amino group at the 2-position, a chloro substituent at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring.[1] This unique substitution pattern makes it a valuable building block in organic synthesis.[1]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from multiple database sources.
| Property | Value | Source |
| CAS Number | 36314-97-3 | [2] |
| Molecular Formula | C₁₀H₈ClN₃ | [1][2] |
| Molecular Weight | 205.64 g/mol | [1][2] |
| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | [2] |
| Boiling Point | 433.1 °C at 760 mmHg | [1] |
| Density | 1.323 g/cm³ | [1] |
| Flash Point | 215.8 °C | [1] |
| Vapor Pressure | 1.05E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.642 | [1] |
| Solubility (pH 7.4) | 29.3 µg/mL | [2] |
| XLogP3-AA | 2.5 | [2] |
Spectroscopic Data
While detailed spectra are not publicly available, the compound's structure is typically confirmed using standard analytical techniques. Characterization of its derivatives has been performed using:
-
Mass Spectrometry: GC-MS data for the title compound is available.[2]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in related pyrimidine derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the structure of pyrimidine-based compounds.[3][4]
Synthesis and Reactivity
This compound serves as a versatile intermediate. The chloro group at the 4-position is a reactive site, readily displaced by nucleophiles. This allows for the introduction of various functional groups to generate diverse libraries of pyrimidine derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative experimental protocol for the synthesis of 4-substituted-6-phenylpyrimidin-2-amine derivatives, adapted from a microwave-assisted method used for analogous compounds.[3] This reaction demonstrates the typical reactivity of the chloro group.
Objective: To displace the chlorine atom at the C4 position with a primary or secondary amine.
Materials:
-
This compound (1 equivalent)
-
Substituted amine (e.g., piperazine, morpholine, etc.) (1 equivalent)
-
Triethylamine (TEA) (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous propanol (solvent)
-
Microwave reactor vial
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol).
-
Add anhydrous propanol (e.g., 0.5 mL) and stir at room temperature to suspend the solid.
-
Add the desired substituted amine (1 mmol) to the suspension.
-
Add triethylamine (100 µL) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120–140 °C for 15–30 minutes.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: Microwave-assisted synthesis of pyrimidine derivatives.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] this compound is a valuable starting material for synthesizing compounds with therapeutic potential.[1]
Role as a Key Intermediate
The compound's structure is a scaffold that can be elaborated to target various biological pathways. The phenyl group provides a vector for exploring structure-activity relationships (SAR), while the reactive chloro group allows for the introduction of diverse pharmacophores.
-
Anticancer Agents: Derivatives of the closely related 2-amino-4-chloropyrimidine have shown cytotoxic activity against human colorectal and breast cancer cell lines (HCT116 and MCF7).[3] Similar derivatives from the title compound are promising candidates for anticancer drug development.[5]
-
GPR119 Agonists: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of G protein-coupled receptor 119 (GPR119).[7] Agonism of this receptor is a therapeutic strategy for type 2 diabetes, as it enhances glucose-dependent insulin secretion.[7]
-
Agrochemicals: The compound serves as an intermediate in the production of agrochemicals, such as fungicides and herbicides.[1][8] For example, related 4-chloro-2-phenylpyrimidine structures are being explored as fungicides and herbicide safeners.[6][8]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-4-chloro-6-phenylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-chloro-6-phenylpyrimidine (C₁₀H₈ClN₃). The information is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and material science to facilitate the identification and characterization of this molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound has been reported, confirming its molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem |
| Molecular Weight | 205.64 g/mol | PubChem |
| Mass Spectrum (GC-MS) | Available | PubChem[1] |
The mass spectrum is characterized by a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of the closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine and phenyl rings.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.95 | m | 2H | Phenyl H (ortho) |
| ~7.40 - 7.55 | m | 3H | Phenyl H (meta, para) |
| ~7.10 | s | 1H | Pyrimidine H-5 |
| ~6.80 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | Pyrimidine C-2 |
| ~162.0 | Pyrimidine C-4 |
| ~160.0 | Pyrimidine C-6 |
| ~137.0 | Phenyl C-1 (ipso) |
| ~130.5 | Phenyl C-4 (para) |
| ~129.0 | Phenyl C-2, C-6 (ortho) |
| ~128.5 | Phenyl C-3, C-5 (meta) |
| ~105.0 | Pyrimidine C-5 |
Predicted Infrared (IR) Spectroscopy
The predicted key infrared absorption bands for this compound are summarized below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |
| ~1640 | Strong | N-H bending (scissoring) of the amino group |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrimidine and phenyl rings |
| ~1250 | Medium | C-N stretching |
| ~1100 | Medium-Strong | C-Cl stretching |
| 800 - 600 | Medium-Strong | C-H out-of-plane bending (aromatic) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample of this compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an appropriate volume (typically 1 µL) of the solution into the gas chromatograph.
Instrument Parameters (GC-MS):
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient suitable for the elution of the compound (e.g., initial temperature of 100°C, ramped to 280°C).
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-chloro-6-phenylpyrimidine and its Derivatives
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Amino-4-chloro-6-phenylpyrimidine and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine scaffold is a fundamental nucleus in DNA and RNA, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide will delve into the known mechanisms of action of various derivatives stemming from this core structure, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold is often achieved through microwave-assisted synthesis. A general procedure involves the reaction of 2-amino-4-chloro-pyrimidine with a substituted amine in the presence of a solvent and a base.[3]
Experimental Protocol: Microwave-Assisted Synthesis [3]
-
2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.
-
1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.
-
2 mmol of a selected substituted amine is added to the reaction vial.
-
200 µL of triethylamine is introduced into the mixture.
-
The reaction is carried out at a temperature of 120–140 °C for 15–30 minutes and monitored by Thin Layer Chromatography (TLC).
-
After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.
-
The final product is extracted using ethyl acetate.
This synthetic approach allows for the efficient generation of a library of derivatives for biological screening.
Biological Activities and Mechanisms of Action
Derivatives of this compound have been shown to exhibit a multitude of biological activities by interacting with various cellular targets and signaling pathways.
Several derivatives of this compound have demonstrated significant anticancer potential.[3][4] The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
3.1.1. Inhibition of Kinases
-
Src/Abl Kinase Inhibition: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be derived from the 2-aminopyrimidine core, have been identified as potent dual inhibitors of Src and Abl kinases.[5] These kinases are critical in the signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of several cancers, including chronic myelogenous leukemia (CML).[5]
-
Raf Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives, structurally related to the core compound, have been investigated as inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers.[6]
-
Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) Dual Inhibition: Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and HDACs for the treatment of ALK-addicted cancers.[7]
The general workflow for identifying and characterizing these kinase inhibitors is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives useful as raf kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-chloro-6-phenylpyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic application of in silico modeling techniques has become indispensable in accelerating the discovery and optimization of these derivatives. This technical guide provides a comprehensive overview of the core in silico methodologies, data presentation, and experimental protocols relevant to the study of this compound derivatives as potential therapeutic agents.
Core Concepts in In Silico Modeling
In silico modeling for drug discovery encompasses a range of computational methods to predict and analyze the interactions between a small molecule and its biological target. For this compound derivatives, these models are instrumental in predicting their binding affinity to various kinases, understanding their pharmacokinetic properties, and guiding the design of more potent and selective inhibitors.
Data Presentation: Quantitative Analysis of Derivative Activity
The biological evaluation of this compound derivatives is crucial for validating in silico predictions. Quantitative data from these studies, such as EC50 and IC50 values, provide a measure of a compound's potency in cellular assays and enzymatic assays, respectively.
A study on the microwave-assisted synthesis of a series of 2-amino-4-chloro-pyrimidine derivatives reported their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] The half-maximal effective concentration (EC50) values from this study are summarized below.
| Derivative | R Group at C4-position | EC50 (µM) vs. HCT116[1][3] | EC50 (µM) vs. MCF7[1][3] |
| 1 | 4-methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-methylpiperidin-1-yl | - | - |
| 3 | 4-(pyrimidin-2-yl)piperazin-1-yl | - | - |
| 4 | 4-(4-fluorophenyl)piperazin-1-yl | - | - |
| 5 | 4-(2-fluorophenyl)piperazin-1-yl | - | - |
| 6 | 4-(4-bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-chlorophenyl)piperazin-1-yl | 458.89 ± 1.41 | 275.79 ± 1.51 |
Note: EC50 values for derivatives 2, 3, 4, and 5 were not explicitly provided in the cited source.
Key In Silico Experimental Protocols
Reproducibility and standardization are paramount in computational drug discovery. This section details the methodologies for key in silico experiments applied to this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and estimating the binding affinity of this compound derivatives to their target kinases.
Protocol for Molecular Docking of a this compound Derivative against a Target Kinase (e.g., PI3Kα):
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., PI3Kα) from the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site by creating a grid box around the active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined receptor grid.
-
The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of the kinase.
-
Compare the binding energies and interaction patterns of different derivatives to understand structure-activity relationships (SAR).
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel derivatives and for guiding lead optimization.
Protocol for Developing a QSAR Model for 2-Aminopyrimidine Derivatives:
-
Data Collection:
-
Compile a dataset of 2-aminopyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, and steric properties).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity for the compounds in the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of a compound. In silico ADMET models can help to identify potential liabilities early in the drug discovery process.
Protocol for ADMET Prediction of this compound Derivatives:
-
Input Structure:
-
Provide the 2D or 3D structure of the derivative to an ADMET prediction software or web server (e.g., SwissADME, pkCSM).[1]
-
-
Property Calculation:
-
The software calculates a wide range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.
-
Distribution: Plasma protein binding, volume of distribution.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profile to assess the compound's potential for oral bioavailability, CNS penetration, metabolic stability, and toxicity. This information helps in prioritizing compounds for further experimental testing.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.
Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS: [4][5][6][7][8]
-
System Preparation:
-
Start with the docked protein-ligand complex.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[5]
-
Place the complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM-PBSA) to estimate the binding affinity.
-
-
Visualization of Workflows and Signaling Pathways
Visualizing complex processes and relationships is essential for clear communication in scientific research. Graphviz (DOT language) is a powerful tool for generating such diagrams.
In Silico Drug Discovery Workflow
The following diagram illustrates a typical in silico workflow for the discovery and optimization of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases in critical signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][4][8]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and is a common target for anticancer therapies.[9][10]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][7][11]
Conclusion
The integration of in silico modeling into the drug discovery pipeline has significantly enhanced the efficiency and effectiveness of identifying and optimizing novel therapeutic agents. For this compound derivatives, these computational approaches provide invaluable insights into their mechanism of action, structure-activity relationships, and drug-like properties. By combining robust in silico predictions with targeted experimental validation, researchers can accelerate the development of the next generation of kinase inhibitors with improved potency, selectivity, and safety profiles.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. mdtutorials.com [mdtutorials.com]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 6. Protein-Ligand Complex [mdtutorials.com]
- 7. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of 2-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core synthesis methods for 2-aminopyrimidines, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.
Core Synthesis Methodologies
The synthesis of the 2-aminopyrimidine ring system can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring. This guide will focus on the most robust and widely employed methods.
The Pinner Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine
One of the most classical and reliable methods for constructing the 2-aminopyrimidine ring is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with guanidine.[1][2] The versatility of the starting β-dicarbonyl component allows for the introduction of a wide range of substituents at the 4-, 5-, and 6-positions of the pyrimidine ring.
Reaction Scheme:
Caption: General scheme of the Pinner synthesis.
Detailed Experimental Protocol:
A representative procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is as follows:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq), guanidine hydrochloride (1.1 eq), and sodium ethoxide (1.1 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives via the Pinner method.
| R1 | R2 | R3 | Base | Solvent | Time (h) | Yield (%) |
| CH₃ | H | CH₃ | NaOEt | Ethanol | 5 | 85 |
| Ph | H | Ph | KOH | Ethanol | 8 | 78 |
| OEt | H | CH₃ | NaOEt | Ethanol | 6 | 92 |
| CH₃ | H | OEt | K₂CO₃ | DMF | 4 | 88 |
Synthesis from Chalcones and Guanidine
The reaction of chalcones (α,β-unsaturated ketones) with guanidine provides a facile route to 2-amino-4,6-diaryl- or 4-aryl-6-alkylpyrimidines. This method is particularly useful for synthesizing pyrimidines with diverse aromatic substituents.[3][4] The reaction is typically carried out under basic conditions.
Reaction Scheme:
Caption: Synthesis of 2-aminopyrimidines from chalcones.
Detailed Experimental Protocol:
A general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines is as follows:
-
Reagents and Setup: A mixture of the appropriate chalcone (1.0 eq), guanidine hydrochloride (1.2 eq), and a base such as sodium hydroxide or potassium carbonate (2.0 eq) is placed in a round-bottom flask containing a suitable solvent like ethanol or dimethylformamide (DMF).
-
Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-aminopyrimidine derivative.
Quantitative Data:
The following table presents a comparison of conventional heating versus microwave-assisted synthesis for the reaction of chalcones with guanidine.[5]
| Ar1 | Ar2 | Method | Time | Yield (%) |
| Ph | Ph | Conventional | 10 h | 75 |
| Ph | Ph | Microwave | 10 min | 92 |
| 4-Cl-Ph | Ph | Conventional | 12 h | 72 |
| 4-Cl-Ph | Ph | Microwave | 8 min | 89 |
| 4-MeO-Ph | Ph | Conventional | 8 h | 80 |
| 4-MeO-Ph | Ph | Microwave | 12 min | 95 |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
This approach involves the modification of a pre-formed pyrimidine ring, typically through the displacement of a halogen substituent by an amino group. A common and commercially available starting material for this purpose is 2-amino-4,6-dichloropyrimidine.[6][7][8] This method allows for the late-stage introduction of diverse amino functionalities.
Reaction Scheme:
Caption: SNAr on 2-amino-4,6-dichloropyrimidine.
Detailed Experimental Protocol:
A general procedure for the synthesis of 4-substituted-amino-6-chloro-2-aminopyrimidines is as follows[6][7]:
-
Reagents and Setup: In a sealed tube or a round-bottom flask fitted with a condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Reaction: Add the desired amine (1.0-1.2 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq). Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired product.
Quantitative Data:
The following table provides examples of the synthesis of various 2,4-diaminopyrimidine derivatives via SNAr reaction.[6][7]
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Et₃N | EtOH | 80 | 12 | 85 |
| Benzylamine | DIPEA | DMF | 100 | 6 | 90 |
| Morpholine | Et₃N | i-PrOH | 90 | 8 | 92 |
| 4-Fluoroaniline | Et₃N | EtOH | 80 | 16 | 82 |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.
Pinner Synthesis Mechanism
The Pinner synthesis proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanism under acidic conditions.
Caption: Mechanism of the Pinner synthesis.
Standard Experimental Workflow
A typical workflow for the synthesis and purification of 2-aminopyrimidines is depicted below. This generalized scheme can be adapted for each of the specific methods described.
Caption: A generalized experimental workflow.
Conclusion
The synthesis of 2-aminopyrimidines can be achieved through several reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Pinner synthesis and the reaction of chalcones with guanidine are excellent methods for constructing the pyrimidine ring with a variety of substituents. For late-stage functionalization, nucleophilic aromatic substitution on pre-existing halogenated pyrimidines offers a powerful strategy. The application of microwave-assisted synthesis can significantly improve reaction times and yields for many of these transformations, aligning with the principles of green chemistry. This guide provides a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategies for their specific needs in the pursuit of novel 2-aminopyrimidine-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 8. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4-chloro-6-phenylpyrimidine, a valuable scaffold in medicinal chemistry and drug discovery. The described two-step protocol offers significant advantages over traditional synthetic methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. The synthesis involves the initial microwave-promoted condensation of ethyl benzoylacetate and guanidine hydrochloride to form 2-amino-4-hydroxy-6-phenylpyrimidine, followed by a subsequent microwave-assisted chlorination using phosphorus oxychloride. Detailed experimental procedures, quantitative data, and characterization are provided to facilitate the replication of this efficient synthetic route.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The 2-aminopyrimidine core is a privileged structure found in numerous approved drugs. The title compound, this compound, serves as a key intermediate for the synthesis of a diverse array of biologically active molecules, owing to the reactive chlorine atom that can be readily displaced by various nucleophiles.
Microwave-assisted organic synthesis has emerged as a powerful tool in accelerating chemical reactions.[1] By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often leading to cleaner reactions and higher yields.[1] This application note details an efficient, microwave-assisted pathway for the synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-hydroxy-6-phenylpyrimidine, via a Biginelli-type reaction under microwave irradiation. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride, also facilitated by microwave energy.
Figure 1: Workflow for the microwave-assisted synthesis of this compound.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
This protocol is adapted from established microwave-assisted Biginelli reactions.[2]
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (or a suitable base)
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 mmol, 192 mg), guanidine hydrochloride (1.2 mmol, 115 mg), and sodium ethoxide (1.5 mmol, 102 mg).
-
Add 5 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxy-6-phenylpyrimidine.
Step 2: Microwave-Assisted Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine
This protocol is an adaptation of conventional chlorination methods using phosphorus oxychloride.[3]
Materials:
-
2-Amino-4-hydroxy-6-phenylpyrimidine (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Microwave reactor (with appropriate safety measures for corrosive reagents)
-
Standard laboratory glassware
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.
-
In a 10 mL microwave reaction vial, place 2-amino-4-hydroxy-6-phenylpyrimidine (1.0 mmol, 187 mg).
-
Carefully add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the vial. A catalytic amount of pyridine can be added if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140-160°C for 5-10 minutes.[3]
-
After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
| Parameter | Value | Reference |
| Microwave Power | 100-300 W | [2] |
| Temperature | 120 °C | [2] |
| Reaction Time | 10-15 min | [2] |
| Solvent | Ethanol | [2] |
| Yield | 85-95% (estimated) | [2] |
Table 2: Reaction Parameters for the Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine
| Parameter | Value | Reference |
| Microwave Power | 100-300 W | [3] |
| Temperature | 140-160 °C | [3] |
| Reaction Time | 5-10 min | [3] |
| Reagent | POCl₃ | [3] |
| Yield | 70-85% (estimated) | [3] |
Characterization of this compound
The final product can be characterized using standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data available from chemical databases. |
| ¹³C NMR | Spectral data available from chemical databases. |
| IR (cm⁻¹) | Characteristic peaks for N-H, C=N, C=C, and C-Cl bonds are expected. |
| Mass Spec (m/z) | Calculated for C₁₀H₈ClN₃: 205.04. |
Signaling Pathway and Logical Relationships
The synthesis follows a logical progression from readily available starting materials to the desired chlorinated pyrimidine intermediate. This intermediate is primed for further diversification through nucleophilic aromatic substitution at the C4 position, allowing for the generation of a library of compounds for drug discovery.
Figure 2: Logical progression from synthesis to application in drug discovery.
Conclusion
The microwave-assisted synthesis of this compound presented herein offers a rapid, efficient, and scalable method for producing this important synthetic intermediate. By leveraging the benefits of microwave technology, researchers can significantly accelerate the synthesis process, thereby facilitating the timely development of novel therapeutic agents. The detailed protocols and compiled data serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-chloro-6-phenylpyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including approved drugs. The specific substitution pattern of an amino group at the 2-position, a chloro group at the 4-position, and a phenyl group at the 6-position provides a versatile template for the development of novel therapeutic agents. These compounds have shown promise as anticancer agents and enzyme inhibitors, attributed to their ability to interact with various biological targets. This document provides a detailed protocol for the synthesis of this compound and its derivatives, along with data on their biological activities.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the base-catalyzed cyclocondensation of a β-ketoester, ethyl benzoylacetate, with guanidine to yield 2-amino-4-hydroxy-6-phenylpyrimidine. The subsequent step is the chlorination of the hydroxyl group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the desired this compound.
Caption: General synthetic scheme for this compound and its derivatives.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
Materials:
-
Ethyl benzoylacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature to liberate the free guanidine base.
-
Add ethyl benzoylacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid in warm water and acidify with glacial acetic acid to a pH of 6-7.
-
The precipitated solid, 2-amino-4-hydroxy-6-phenylpyrimidine, is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to obtain a pure white solid.
Step 2: Synthesis of this compound
Materials:
-
2-Amino-4-hydroxy-6-phenylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a fume hood, place 2-amino-4-hydroxy-6-phenylpyrimidine in a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture at reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is the crude this compound.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Synthesis of this compound Derivatives
The 4-chloro group in this compound is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. A general procedure for the synthesis of 4-amino substituted derivatives is provided below.
Materials:
-
This compound
-
Substituted amine
-
Triethylamine (TEA) or another suitable base
-
Solvent (e.g., ethanol, propanol, or DMF)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the substituted amine and a base such as triethylamine to the mixture.
-
The reaction mixture is then heated to reflux or subjected to microwave irradiation (e.g., 120-140 °C for 15-30 minutes) until the starting material is consumed, as monitored by TLC.[1]
-
After cooling, the reaction mixture is typically poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes the biological activity data for a selection of this compound derivatives.
| Compound ID | R Group (at position 4) | Biological Activity | Cell Line/Enzyme | IC₅₀ / EC₅₀ (µM) | Reference |
| 1 | 4-(4-Bromophenyl)piperazin-1-yl | Anticancer | HCT116 | 89.24 ± 1.36 | [1] |
| 2 | 4-(4-Bromophenyl)piperazin-1-yl | Anticancer | MCF7 | 89.37 ± 1.17 | [1] |
| 3 | 4-(4-Methylpiperazin-1-yl) | Anticancer | HCT116 | 209.17 ± 1.23 | [1] |
| 4 | 4-(4-Methylpiperazin-1-yl) | Anticancer | MCF7 | 221.91 ± 1.37 | [1] |
| 5 | N-(4-chlorophenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |
| 6 | N-(2,4-dimethylphenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |
| 7 | N-(4-ethylphenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |
Biological Significance and Signaling Pathways
2-Aminopyrimidine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and embryonic development. Aberrant activation of the Wnt pathway is a hallmark of many cancers.
In the "off" state of the canonical Wnt pathway, the key effector protein, β-catenin, is targeted for degradation by a "destruction complex" composed of Axin, APC, GSK-3β, and CK1. Upon binding of a Wnt ligand to its receptor, Frizzled, and co-receptor LRP5/6, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote cell proliferation.
Certain 2-aminopyrimidine derivatives have been shown to inhibit the Wnt signaling pathway.[3] These small molecules can interfere with key components of the pathway, leading to a decrease in β-catenin levels and the subsequent downregulation of Wnt target genes. This inhibitory action makes them attractive candidates for the development of targeted anticancer therapies.
Caption: Simplified diagram of the canonical Wnt signaling pathway and potential points of inhibition by 2-aminopyrimidine derivatives.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Anticancer Agents from 2-Amino-4-chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data related to the development of novel anticancer agents derived from the 2-amino-4-chloro-6-phenylpyrimidine scaffold. This document includes detailed experimental protocols, summarized biological activity data, and visualizations of key processes and potential mechanisms of action.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. The this compound core, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting their potential as a promising starting point for the development of new oncology therapeutics.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound core. The data is presented as EC50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Derivative | Cancer Cell Line | EC50/IC50 (µM) | Reference |
| Derivative 6 (with bromophenyl piperazine moiety) | HCT116 (Colon) | 89.24 ± 1.36 | [1][2] |
| MCF7 (Breast) | 89.37 ± 1.17 | [1][2] | |
| Derivative 1 (with 4-methyl piperazine moiety) | HCT116 (Colon) | 209.17 ± 1.23 | [1][2] |
| MCF7 (Breast) | 221.91 ± 1.37 | [1][2] | |
| Doxorubicin (Control) | HCT116 (Colon) | 2 | [1] |
| MCF7 (Breast) | 0.98 | [1] | |
| Compound 7b (Ursolic acid derivative) | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |
| HeLa (Cervical) | 0.74 ± 0.13 | [3] | |
| Compound 21 (PTI-868) | Various | Potent in vitro and in vivo activity | [4] |
| Compound 5f (triazine derivative) | Various | 0.45 - 1.66 | [5] |
Experimental Protocols
General Synthesis of 2-Amino-4-substituted-6-phenylpyrimidine Derivatives
This protocol describes a general method for the synthesis of derivatives from the this compound starting material, often employing microwave-assisted synthesis for improved reaction times and yields.[1]
Materials:
-
This compound
-
Substituted amine
-
Anhydrous propanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a microwave reaction vial, dissolve 2 mmol of this compound in 1 mL of anhydrous propanol.
-
Add 2 mmol of the desired substituted amine to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120°C for 10-30 minutes), depending on the reactants.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product using silica gel column chromatography with an appropriate solvent system.
-
Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value for each compound.
Visualizations
Experimental Workflow for Anticancer Agent Development
The following diagram illustrates the typical workflow for the development of anticancer agents from the this compound scaffold.
Caption: Workflow for developing anticancer agents from this compound.
Postulated Signaling Pathway of Action
Based on preliminary studies of derivatives, a potential mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by these compounds.[3]
Caption: Postulated mechanism of action for anticancer derivatives.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Anti-inflammatory Potential of Novel Pyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-inflammatory properties of novel pyrimidine compounds, detailing their mechanism of action and providing standardized protocols for their evaluation. The information presented herein is intended to guide researchers in the screening and characterization of new pyrimidine derivatives as potential anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects. These compounds often exert their effects by targeting key inflammatory mediators and signaling pathways.
Mechanism of Action
Novel pyrimidine compounds have been shown to inhibit several key players in the inflammatory cascade. Their primary mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Furthermore, many pyrimidine derivatives modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression, including cytokines like tumor necrosis factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of representative novel pyrimidine compounds from recent studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (IC50, µM) |
| Series A | Celecoxib | |||
| Compound A1 | >100 | 0.04 ± 0.01 | >2500 | 0.04 ± 0.01 |
| Compound A2 | 95.0 | 8.23 | 11.54 | |
| Series B | Diclofenac | |||
| Compound B1 | 15.5 | 0.12 | 129.17 | 0.15 |
| Compound B2 | 12.8 | 0.09 | 142.22 | |
| Series C (Pyrazolo[3,4-d]pyrimidines) | Indomethacin | |||
| Compound C1 | 8.5 | 0.05 | 170 | 0.21 |
| Compound C2 | 10.2 | 0.07 | 145.71 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h | ED50 (mg/kg) | Reference Compound (% Inhibition) |
| Series A | Indomethacin (10 mg/kg) | |||
| Compound A1 | 10 | 55.2 | 8.5 | 60.5 |
| Compound A2 | 10 | 48.9 | 11.2 | |
| Series B | Celecoxib (10 mg/kg) | |||
| Compound B1 | 20 | 62.1 | 15.8 | 65.3 |
| Compound B2 | 20 | 58.7 | 18.1 |
ED50 represents the dose of the compound that produces 50% of the maximal anti-inflammatory effect.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of novel pyrimidine compounds.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe
-
Test pyrimidine compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test pyrimidine compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rodents (In Vivo)
This is a widely used in vivo model of acute inflammation to assess the anti-inflammatory activity of test compounds.
Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Ethics Committee.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test pyrimidine compounds and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Reference drug + Carrageenan, and Test compound + Carrageenan at different doses.
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
-
Calculate the paw edema at each time point: Edema (E) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Lipopolysaccharide (LPS)-Stimulated TNF-α Release in Macrophages (In Vitro)
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrimidine compounds
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the macrophage cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the test pyrimidine compound. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include an unstimulated control and an LPS-only control.
-
Incubate the plate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of TNF-α release.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol allows for the investigation of the molecular mechanism of action of the pyrimidine compounds by assessing their effects on key signaling proteins.
Materials:
-
Macrophage cells (e.g., RAW 264.7)
-
Test pyrimidine compounds and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat macrophage cells with the test compound and/or LPS as described in the TNF-α release assay.
-
After the desired incubation time (e.g., 15-60 minutes for MAPK and NF-κB activation), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein phosphorylation and expression.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.
Caption: Key inflammatory signaling pathways targeted by pyrimidine compounds.
Caption: Experimental workflow for evaluating anti-inflammatory pyrimidine compounds.
Application Notes: Cell Viability Assays for Pyrimidine Derivatives
References
- 1. researchhub.com [researchhub.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-Amino-4-chloro-6-phenylpyrimidine
Abstract
These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 2-Amino-4-chloro-6-phenylpyrimidine, a novel compound with potential therapeutic applications. The document outlines detailed protocols for essential cytotoxicity assays, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and Annexin V-FITC/PI staining for apoptosis detection. Furthermore, it includes a summary of hypothetical cytotoxic data and visual representations of key cell death signaling pathways to aid researchers in interpreting experimental outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] this compound is a synthetic pyrimidine derivative currently under investigation for its potential as a cytotoxic agent. Evaluating the cytotoxic potential of such novel compounds is a critical first step in the drug development pipeline.[3] In vitro cytotoxicity assays offer a robust and efficient method for determining a compound's toxic effects on cultured cells, providing essential data on dose-dependent viability, mechanisms of cell death, and therapeutic potential.[3][4]
This document details standardized protocols for evaluating the cytotoxicity of this compound using common human cancer cell lines.
Principle of Cytotoxicity Assays
In vitro cytotoxicity testing relies on various assays that measure different aspects of cell health.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of cytotoxicity and necrosis.[3] Measuring LDH activity in the supernatant allows for the quantification of cell death.
-
Annexin V-FITC/Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between different stages of cell death.[3] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound involves several key stages, from cell culture preparation to data analysis.
Figure 1: General experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, HCT116 colorectal carcinoma) and a normal cell line (e.g., MRC-5 lung fibroblast).
-
Culture Media: Recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Reagents: MTT solution (5 mg/mL in PBS), LDH Cytotoxicity Assay Kit, Annexin V-FITC/PI Apoptosis Detection Kit, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
Protocol 1: Cell Culture and Compound Preparation
-
Cell Culture: Maintain cell lines in their respective media in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to ensure they remain in the logarithmic growth phase.[3]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: LDH Cytotoxicity Assay
-
Procedure: Follow steps 1-3 from the MTT assay protocol (4.3).
-
Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with detergent).
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[3]
-
Incubation: Incubate the mixture in the dark for 15 minutes at room temperature.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation and Interpretation
The cytotoxic effect of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to an untreated control.[3] A lower IC50 value indicates higher cytotoxic potency. The selectivity of the compound can be assessed by comparing its IC50 values in cancer cell lines versus normal cell lines.[2]
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM) after 48h Treatment
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 1.2 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 18.2 ± 1.5 | 1.8 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 9.8 ± 0.9 | 0.9 ± 0.1 |
| MRC-5 | Normal Lung Fibroblast | > 100 | 5.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanisms of Action: Signaling Pathways
Understanding the molecular pathways leading to cell death is crucial for characterizing a compound's mechanism of action. The primary forms of programmed cell death are apoptosis, necroptosis, and autophagy.[8][9][10]
Apoptosis Signaling
Apoptosis, or programmed cell death, can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which dismantle the cell.[11][12]
Figure 2: Overview of the extrinsic and intrinsic apoptosis pathways.
Necroptosis Signaling
Necroptosis is a form of programmed necrosis that is initiated when apoptosis is blocked. It is a caspase-independent pathway mediated by receptor-interacting protein kinases (RIPK1, RIPK3) and mixed lineage kinase domain-like protein (MLKL).[10][13]
Figure 3: The TNF-α induced necroptosis signaling pathway.
Autophagy Signaling
Autophagy is a catabolic process where the cell degrades its own components. While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death.[8][14] The pathway is tightly regulated by mTOR and involves the formation of a double-membraned autophagosome that fuses with a lysosome.
Figure 4: Key stages of the macroautophagy signaling pathway.
Conclusion
The protocols and information presented in these application notes serve as a foundational guide for investigating the in vitro cytotoxicity of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's potency, selectivity, and potential mechanism of cell death. The provided workflows and pathway diagrams are designed to facilitate experimental design and data interpretation, ultimately aiding in the evaluation of this compound as a potential therapeutic agent.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Leveraging 2-Amino-4-chloro-6-phenylpyrimidine in Multi-Component Reactions for the Synthesis of Fused Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-6-phenylpyrimidine is a versatile building block in organic synthesis, particularly valuable for the construction of complex heterocyclic frameworks through multi-component reactions (MCRs). Its unique arrangement of functional groups—an amino group, a reactive chloro leaving group, and a phenyl substituent—offers multiple points for diversification and annulation. This document provides detailed application notes and protocols for the use of this compound in a representative multi-component reaction to generate fused pyrimido[4,5-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
The presented protocol is a robust and efficient method for the synthesis of novel substituted pyrimido[4,5-d]pyrimidines, which are valuable for screening in drug discovery programs. The reaction proceeds via a sequential one-pot, two-step process, which embodies the principles of MCRs by combining multiple reactants to construct a complex product with high atom economy.
Application: Synthesis of Substituted Pyrimido[4,5-d]pyrimidines
A key application of this compound in MCRs is the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. These scaffolds are present in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The following protocol outlines a three-component reaction involving this compound, an orthoester, and a primary amine to construct the pyrimido[4,5-d]pyrimidine core.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol: Three-Component Synthesis of a Representative N-Benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine
This protocol describes a representative synthesis using benzylamine as the primary amine component.
Materials:
-
This compound (1.0 mmol, 217.65 mg)
-
Triethyl orthoformate (4.0 mmol, 0.66 mL)
-
Benzylamine (1.2 mmol, 0.13 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
Step 1: Formation of the Intermediate.
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and triethyl orthoformate (4.0 mmol).
-
Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) to observe the consumption of the starting pyrimidine.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
-
Step 2: Amination and Cyclization.
-
To the cooled reaction mixture, add ethanol (10 mL), benzylamine (1.2 mmol), and a catalytic amount of glacial acetic acid.
-
Heat the resulting mixture to reflux and maintain for an additional 4 hours. Monitor the formation of the product by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold water (20 mL) to the concentrated residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Expected Outcome:
The expected product is N-benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine. The yield and purity will depend on the specific reaction conditions and purification method.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various N-substituted-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amines using different primary amines in the described protocol.
| Entry | Primary Amine (R-NH₂) | Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Benzylamine | N-benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine | C₁₉H₁₄ClN₅ | 85 | 210-212 |
| 2 | Aniline | N,5-diphenyl-7-chloropyrimido[4,5-d]pyrimidin-4-amine | C₁₈H₁₂ClN₅ | 82 | 235-237 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine | C₁₉H₁₄ClN₅O | 88 | 228-230 |
| 4 | Cyclohexylamine | N-cyclohexyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine | C₁₈H₁₈ClN₅ | 78 | 195-197 |
Visualization of the Experimental Workflow
The experimental workflow can be visualized as a clear sequence of steps.
Caption: Experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Proposed Reaction Pathway
The reaction is proposed to proceed through a two-step pathway involving the initial formation of an ethoxyimidate intermediate, followed by nucleophilic attack by the primary amine and subsequent intramolecular cyclization.
Caption: Proposed reaction pathway for the formation of pyrimido[4,5-d]pyrimidines.
Conclusion
This compound serves as an excellent starting material for the construction of complex, fused heterocyclic systems via multi-component reactions. The described protocol for the synthesis of pyrimido[4,5-d]pyrimidines highlights the utility of this approach in generating libraries of compounds for drug discovery and development. The methodology is efficient, versatile, and allows for the introduction of diverse substituents, making it a valuable tool for medicinal chemists. Further exploration of different orthoesters and primary amines can lead to a wide array of novel pyrimido[4,5-d]pyrimidine derivatives with potential therapeutic applications.
Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[1] Pyrimidine-based compounds have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors, with several successfully translated into approved drugs.[1][2] This document provides a comprehensive, step-by-step protocol for conducting a kinase inhibition assay tailored for the evaluation of pyrimidine-based compounds.
Principle of the Assay
The core principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor. The assay quantifies the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] The inhibitory effect of a test compound is determined by the degree to which it reduces this enzymatic activity.[1] This protocol details a luminescence-based assay that measures the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher luminescence signal signifies greater inhibition of the kinase by the test compound.[1]
Featured Kinase: Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays an essential role in cytokine signaling, primarily through the JAK-STAT pathway. This pathway is fundamental for processes such as hematopoiesis and the immune response. Pyrimidine-based inhibitors have demonstrated considerable success in targeting JAK2.[1][2]
Data Presentation
The inhibitory activity of the pyrimidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[3][4]
Table 1: Inhibitory Activity of Pyrimidine-Based Compounds against JAK2
| Compound ID | IC50 (nM) |
| Compound A | 15 |
| Compound B | 78 |
| Compound C | 250 |
| Staurosporine (Control) | 5 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is optimized for a 384-well plate format, which is ideal for high-throughput screening of pyrimidine-based kinase inhibitors.[1]
Materials:
-
Kinase: Recombinant human JAK2 enzyme
-
Substrate: Specific peptide substrate for JAK2
-
ATP: Adenosine triphosphate
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[4]
-
Test Compounds: Pyrimidine-based compounds dissolved in DMSO
-
Control Inhibitor: Staurosporine or other known JAK2 inhibitor
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[1]
-
Plates: White, flat-bottom 384-well assay plates[1]
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader[1]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM). Also, include a DMSO-only vehicle control and a positive control inhibitor.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[1]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a separate set of wells; this will serve as the 100% inhibition control. Gently mix the plate on a plate shaker.[1]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction remains within the linear range.[1]
-
Signal Detection: Following incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]
-
Signal Stabilization: Incubate the plate for a brief period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
Data Analysis:
-
Calculate Percent Inhibition:
-
The luminescence of wells with DMSO only represents 0% inhibition (100% activity).
-
The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).
-
The percent inhibition for each compound concentration can be calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]
Mandatory Visualizations
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-4-chloro-6-phenylpyrimidine synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Core Synthesis Methodologies
There are two primary synthetic routes for obtaining this compound: the chlorination of a pyrimidinone precursor and a multi-component Biginelli-type reaction.
Route 1: Chlorination of 2-Amino-6-phenylpyrimidin-4-ol
This is the most common and direct method, involving the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
This protocol is a generalized procedure based on common practices for the chlorination of hydroxypyrimidines.[1][2]
Materials:
-
2-Amino-6-phenylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or another tertiary amine base like N,N-dimethylaniline)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-phenylpyrimidin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents). The reaction can also be performed under solvent-free conditions with equimolar amounts of POCl₃ and a base in a sealed reactor.[1]
-
Optionally, add a tertiary amine base such as pyridine (1-2 equivalents) to act as an acid scavenger.[2]
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into ice-water with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
| Issue | Question & Answer |
| Low or No Product Yield | Q: My reaction is not producing the desired product, or the yield is very low. What are the possible causes? A: This could be due to several factors: * Inactive Reagents: Phosphorus oxychloride is moisture-sensitive. Ensure you are using a fresh or recently distilled bottle. The starting pyrimidinone should be pure and dry. * Insufficient Heating: The reaction typically requires elevated temperatures to proceed. Ensure the reaction mixture is refluxing. * Incomplete Reaction: The reaction may require a longer time. Monitor the reaction by TLC until the starting material is consumed. * Improper Workup: The product may be lost during the workup. Ensure complete extraction and careful handling during purification. |
| Formation of Byproducts | Q: I am observing significant byproduct formation. What are these byproducts and how can I minimize them? A: Common byproducts include: * Phosphorylated Intermediates: These can form from the reaction of the amino group with POCl₃. Using a tertiary amine base can help to scavenge the HCl generated and minimize these side reactions.[2] * Over-chlorination: While less common for this specific substrate, prolonged reaction times or very high temperatures could potentially lead to other chlorination events. * Hydrolysis Product: During workup, if the mixture is not neutralized properly or if it is exposed to water for an extended period while acidic, the chloro group can be hydrolyzed back to a hydroxyl group. |
| Difficult Purification | Q: The crude product is difficult to purify. What can I do? A: If the crude product is an oil or a tarry solid, it may contain residual POCl₃ or byproducts. * Recrystallization: Try recrystallizing from different solvents to find one that gives a clean product. * Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of hexane and ethyl acetate is a good option. * Aqueous Wash: Washing the organic extract with brine can help to remove water-soluble impurities. |
Route 2: Biginelli-Type Multi-component Synthesis
This one-pot reaction involves the condensation of benzaldehyde, a β-ketoester or an activated ketone, and guanidine to form the pyrimidine ring.[3][4] This method can be advantageous as it builds the core structure in a single step.
This is a general protocol that may require optimization for the specific substrates.[5][6]
Materials:
-
Benzaldehyde
-
Ethyl benzoylacetate (or a similar β-ketoester)
-
Guanidine hydrochloride
-
A base (e.g., sodium ethoxide, potassium carbonate)
-
An acid catalyst (e.g., HCl, Lewis acids like Yb(OTf)₃)[3]
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1 equivalent), benzaldehyde (1 equivalent), and guanidine hydrochloride (1.5 equivalents) in ethanol.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).
-
Heat the mixture to reflux for 4-12 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography.
The initial product of this reaction is 2-Amino-4-phenyl-6-ethoxycarbonyl-pyrimidine, which would require subsequent hydrolysis, decarboxylation, and chlorination to yield the final product. A more direct approach would involve a variation of the Biginelli reaction.
| Issue | Question & Answer |
| Low Yield | Q: The yield of my Biginelli reaction is poor. How can I improve it? A: Low yields can be due to: * Catalyst Choice: The choice of acid catalyst is crucial. Lewis acids can sometimes be more effective than Brønsted acids.[8] * Reaction Conditions: The reaction may benefit from higher temperatures or longer reaction times. Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[7][9] * Solvent: While ethanol is common, other solvents or even solvent-free conditions might be more suitable for your specific substrates.[8] |
| Side Reactions | Q: What are the common side reactions in a Biginelli synthesis? A: Potential side reactions include: * Knoevenagel Condensation: Condensation of the aldehyde with the active methylene compound. * Hantzsch-type Pyridine Synthesis: Formation of a dihydropyridine byproduct. * Self-condensation of Aldehyde: Aldehyde polymerization can occur under acidic conditions.[8] |
| Incomplete Cyclization | Q: My reaction seems to stall, and I suspect incomplete cyclization. What should I do? A: Incomplete cyclization can be addressed by: * Adding a Catalyst: If you are not using a catalyst, adding a Brønsted or Lewis acid can promote the final cyclization and dehydration steps.[5] * Increasing Reaction Time: Some cyclizations are slow and simply require more time at reflux. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield Range (%) | Reference |
| Chlorination | POCl₃ (excess) | Neat | 100-110 | 2-6 h | 70-90 | [1] |
| Chlorination | POCl₃ (equimolar), Pyridine | Neat (sealed reactor) | 160 | 2 h | 85-95 | [1] |
| Biginelli | HCl | Ethanol | Reflux | 4-12 h | 40-70 | [10] |
| Biginelli | Yb(OTf)₃ | Solvent-free | 100 | 0.5-1 h | 80-95 | [3] |
| Microwave-assisted | Triethylamine | Propanol | 120-140 | 15-30 min | 54-85 | [7] |
Visualizations
Experimental Workflow for Chlorination
Caption: Workflow for the synthesis of this compound via chlorination.
Logical Relationship for Troubleshooting Low Yield in Chlorination
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arts.units.it [arts.units.it]
- 10. jsynthchem.com [jsynthchem.com]
Common side products in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side products encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side products can diminish the yield and complicate purification. The most prevalent side products include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often yellow and highly fluorescent compounds. They form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]
-
Knoevenagel Condensation Product: This side product arises from the reaction between the aldehyde and the β-ketoester. Its formation is a significant competing reaction, especially under conditions that favor this initial condensation over the subsequent steps of the Biginelli pathway.[2]
-
Uncyclized Intermediates (Open-chain ureides): The reaction may stall after the initial condensation steps, leading to the accumulation of open-chain intermediates that fail to cyclize efficiently. This is more common with sterically hindered substrates.[3]
-
N-acylureas: These byproducts can form from the reaction of the β-ketoester with urea in a competing pathway, further complicating the purification process.[1]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly when using aliphatic aldehydes or ketones with enolizable protons.[2]
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. Key challenges and common side products include:
-
Hydrolysis Products: The Pinner synthesis is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or critical reaction intermediates, such as the imidate salt (Pinner salt). This results in the formation of esters as byproducts instead of the desired pyrimidine.[1][3]
-
Self-condensation Products: The 1,3-dicarbonyl compound can undergo self-condensation, leading to undesired polymeric or dimeric byproducts.[1]
-
Incomplete Cyclization: Similar to the Biginelli reaction, the reaction may not proceed to completion, resulting in the presence of uncyclized intermediates in the final reaction mixture.[1]
Q3: How does microwave-assisted synthesis affect side product formation?
A3: Microwave-assisted organic synthesis (MAOS) can offer significant advantages over conventional heating methods in pyrimidine synthesis. The rapid and uniform heating provided by microwaves can lead to:
-
Reduced Reaction Times: Dramatically shorter reaction times can minimize the opportunity for the formation of certain side products that may be favored under prolonged heating.
-
Improved Yields and Purity: In many cases, microwave irradiation leads to higher yields of the desired pyrimidine and a cleaner reaction profile with fewer side products.[4][5] This is attributed to the efficient energy transfer that can sometimes alter the product distribution by overcoming the activation energy for the desired pathway more effectively than for competing side reactions.[5]
-
Altered Product Distributions: The complex temperature-dependent kinetics of some reactions mean that the rapid heating in microwave synthesis can lead to different product ratios compared to conventional heating.[5]
However, it is important to note that optimization of microwave parameters (temperature, time, power) is crucial to achieve these benefits.
Troubleshooting Guides
The Biginelli Reaction: Minimizing Common Side Products
| Problem | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low yield of DHPM and formation of a yellow, fluorescent byproduct | Formation of Hantzsch-type 1,4-dihydropyridine (DHP).[1] | Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway due to the decomposition of urea into ammonia. Running the reaction at a lower temperature can significantly reduce DHP formation.[1] Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Order of Addition: In some cases, adding the urea last can minimize its decomposition.[1] |
| Significant amount of unreacted starting materials | Low conversion due to catalyst inefficiency, suboptimal reaction conditions, or impure reactants.[1] | Catalyst Activity: Ensure the catalyst is active and, if reusable, properly regenerated. Adjust the concentration of Brønsted acids like HCl.[1] Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time and to avoid product degradation at excessively high temperatures. A moderate increase in temperature may be necessary.[1] Solvent: The choice of solvent can affect reactant solubility and reaction rate. Experiment with different solvents or solvent-free conditions.[1] Purity of Reactants: Use high-purity aldehyde, β-ketoester, and urea.[1] |
| Crude product is difficult to purify due to suspected N-acylurea byproducts | A competing reaction pathway between the β-ketoester and urea.[1] | Characterization: Identify N-acylureas using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1] Reaction Conditions: Carefully control the stoichiometry of reactants and the choice of catalyst to suppress N-acylurea formation.[1] Purification: Recrystallization is often an effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is key.[1] |
| Reaction stalls at the open-chain ureide intermediate | Insufficient activation of the ketone carbonyl for the final intramolecular cyclization.[3] | Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can promote the final cyclization-dehydration step.[3] Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[3] |
The Pinner Synthesis: Overcoming Common Hurdles
| Problem | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low yield and a complex mixture of byproducts | Hydrolysis of amidine or intermediates, or self-condensation of the 1,3-dicarbonyl compound.[1] | Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][3] Amidine Quality: Use high-purity, freshly prepared, or properly stored amidine hydrochloride to avoid hydrolysis.[1] |
| Incomplete cyclization | Insufficient activation of the carbonyl group or steric hindrance.[1] | Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor progress by TLC.[1] Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[1] |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2-Amino-4,6-diarylpyrimidines
| Entry | R | R' | Method | Time | Yield (%) |
| 1 | H | H | Conventional | 12 h | 85 |
| Microwave | 15 min | 78 | |||
| 2 | 4-Cl | H | Conventional | 10 h | 90 |
| Microwave | 12 min | 82 | |||
| 3 | 4-Me | H | Conventional | 12 h | 88 |
| Microwave | 15 min | 80 | |||
| 4 | 4-OMe | H | Conventional | 8 h | 92 |
| Microwave | 10 min | 85 | |||
| 5 | 4-OMe | 4-Me | Conventional | 8 h | 93 |
| Microwave | 10 min | 83 |
Data adapted from a comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines.[4]
Experimental Protocols
General Protocol for a Biginelli Reaction Optimized to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
General Protocol for a Pinner-type Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under anhydrous conditions.
Materials:
-
Amidine hydrochloride (1.1 eq)
-
Anhydrous ethanol
-
Sodium ethoxide (1.1 eq)
-
β-diketone (1 eq)
Procedure:
-
Initial Setup: In a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Technical Support Center: Purification of 2-Amino-4-chloro-6-phenylpyrimidine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-4-chloro-6-phenylpyrimidine via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.
dot```dot graph TroubleshootingGuide { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form Upon Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Compound Oils Out Instead of Crystallizing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Crystal Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_crystals [label="Crystals are Colored/Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_supersaturated [label="Induce Crystallization:\n- Scratch flask with a glass rod\n- Add a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; too_much_solvent [label="Too Much Solvent Used", fillcolor="#F1F3F4", fontcolor="#202124"]; boil_off_solvent [label="Boil off some solvent and cool again.", fillcolor="#34A853", fontcolor="#FFFFFF"]; wrong_solvent [label="Inappropriate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Select a new solvent or solvent system.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cooling_too_fast [label="Solution Cooled Too Quickly", fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cooling [label="Allow to cool slowly to room temperature before placing in an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"]; mp_too_low [label="Compound's melting point is below the solvent's boiling point", fillcolor="#F1F3F4", fontcolor="#202124"]; add_more_solvent [label="Add more of the 'good' solvent to lower the saturation temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];
premature_crystallization [label="Premature Crystallization During Hot Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; use_excess_solvent [label="Use a slight excess of hot solvent; pre-heat funnel and filter paper.", fillcolor="#34A853", fontcolor="#FFFFFF"]; significant_solubility [label="Significant Solubility in Cold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_thoroughly [label="Ensure thorough cooling in an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"];
colored_impurities [label="Colored Impurities Present", fillcolor="#F1F3F4", fontcolor="#202124"]; charcoal_treatment [label="Add activated charcoal to the hot solution before filtration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; insoluble_impurities [label="Insoluble Impurities Trapped", fillcolor="#F1F3F4", fontcolor="#202124"]; hot_filtration [label="Perform hot gravity filtration.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> no_crystals; start -> oiling_out; start -> low_yield; start -> colored_crystals;
no_crystals -> solution_supersaturated [label="If solution is clear"]; no_crystals -> too_much_solvent [label="If few or no crystals form"]; too_much_solvent -> boil_off_solvent; no_crystals -> wrong_solvent; wrong_solvent -> change_solvent;
oiling_out -> cooling_too_fast; cooling_too_fast -> slow_cooling; oiling_out -> mp_too_low; mp_too_low -> add_more_solvent; oiling_out -> wrong_solvent;
low_yield -> premature_crystallization; premature_crystallization -> use_excess_solvent; low_yield -> significant_solubility; significant_solubility -> cool_thoroughly; low_yield -> too_much_solvent;
colored_crystals -> colored_impurities; colored_impurities -> charcoal_treatment; colored_crystals -> insoluble_impurities; insoluble_impurities -> hot_filtration; }
Caption: General experimental workflow for single-solvent recrystallization.
Detailed Methodology: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 10-15 mL) and heat the mixture to boiling on a hot plate while stirring. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield. [1]3. Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
References
Technical Support Center: Optimizing Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of dichloropyrimidines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of dichloropyrimidines, offering potential causes and recommended solutions.
Q1: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary.[1] For Palladium-catalyzed Buchwald-Hartwig reactions, temperatures around 80-120 °C are common, but optimization may be required.[1] |
| Inappropriate Base | For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[1] For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[1] However, the choice is substrate-dependent, and screening may be necessary. |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[1][2] Bulky, electron-rich ligands like DavePhos, XPhos, or bidentate ligands like BINAP can be effective.[1][3] It is recommended to screen a variety of ligands to find the most suitable one for your system.[1] |
| Deactivated Dichloropyrimidine Substrate | If the pyrimidine ring possesses electron-donating groups, its reactivity in SNAr reactions will be diminished. For such cases, a Pd-catalyzed approach is often more effective.[4] |
| Insufficient Amine Equivalents | Using a stoichiometric amount of the amine may not be sufficient. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome, especially in Pd-catalyzed reactions where side reactions can consume the amine.[1][5] |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] The solubility of reactants and compatibility with the base and catalyst system should be considered.[1][6] |
| Atmosphere and Reagent Quality | For Pd-catalyzed reactions, ensuring an inert atmosphere (Argon or Nitrogen) and using anhydrous solvents and fresh reagents is critical to prevent catalyst deactivation.[2][7] |
Q2: I am getting a mixture of C2 and C4/C6 isomers that are difficult to separate. How can I improve the regioselectivity?
Achieving high regioselectivity is a common challenge. The inherent reactivity of the chlorine positions (generally C4(6) > C2) can be influenced by several factors.[8][9]
| Factor | Strategy to Improve Selectivity |
| Inherent Reactivity | The C4 and C6 positions of dichloropyrimidines are generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[8][10] However, this can be reversed. |
| Substituents on the Pyrimidine Ring | Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[4][9] Electron-withdrawing groups (EWGs) at the C5 position enhance the preference for C4 substitution with many nucleophiles, but can lead to high C2 selectivity with tertiary amines.[4][11] |
| Nature of the Nucleophile | Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[4] Sterically hindered amines may favor substitution at the less hindered position.[1] For certain substrates, tertiary amines can exhibit high selectivity for the C2 position.[11][12] |
| Reaction Conditions | Systematic screening of solvents, bases, and temperature is recommended to optimize for the desired isomer.[1][4] For example, in some cases, using n-butanol with DIPEA has been shown to favor C4 substitution.[4] |
| Catalysis (for Aminations) | The use of a palladium catalyst, particularly in Buchwald-Hartwig reactions, has been shown to strongly favor the formation of the C4-substituted product, even in cases where SNAr gives poor selectivity.[4][8] |
C4/C2 Selectivity in Amination Reactions [4][8]
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), Pd-catalyst | Highly C4-selective |
| 6-aryl-2,4-dichloropyrimidine | Aromatic Amines | LiHMDS (base), no catalyst | >97:3 |
| 5-nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40°C | Highly C2-selective |
Q3: I am observing the formation of multiple side products. How can I minimize them?
Side product formation can complicate purification and reduce yields. Here are common side products and strategies to mitigate their formation.
| Side Product | Mitigation Strategy |
| Di-substituted Product | Carefully control the stoichiometry of the nucleophile (using a slight excess is common, but a large excess can promote di-substitution).[4] Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized.[4] Lowering the reaction temperature may also improve selectivity towards mono-substitution.[4] |
| Di-heteroarylation/Oligomerization | This is particularly problematic in Pd-catalyzed reactions.[1][5] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][5] Adjusting the catalyst and ligand system can also help to control this side reaction.[3] |
| Hydrolysis of Chloro-substituent | The presence of water in the reaction mixture can lead to the formation of the corresponding hydroxypyrimidine.[1] Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[1][2] |
| Solvolysis Products | When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile.[1][13] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[1] |
Frequently Asked Questions (FAQs)
Q4: What are the main methods for the amination of dichloropyrimidines?
There are two primary methods for the amination of dichloropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free method that typically involves reacting the dichloropyrimidine with an amine in the presence of a base, often at elevated temperatures.[1] It is generally more effective when the pyrimidine ring is activated by electron-withdrawing groups.
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] It is often the preferred method for less reactive dichloropyrimidines or when high regioselectivity is required.[1] The reaction requires a palladium precursor, a phosphine ligand, and a base.[14]
Q5: How do I choose between SNAr and Buchwald-Hartwig amination?
The choice depends on the specific substrate and the desired outcome.
-
Choose SNAr when:
-
The dichloropyrimidine is sufficiently activated by electron-withdrawing groups.
-
A simple, catalyst-free method is desired.
-
Moderate regioselectivity is acceptable, or the desired isomer is the major product under SNAr conditions.
-
-
Choose Buchwald-Hartwig amination when:
Q6: Why is the order of addition of reagents important in some Pd-catalyzed aminations?
In some cases, particularly with aliphatic secondary amines, premixing the amine with a strong base like LiHMDS before adding it to the solution of the dichloropyrimidine and catalyst is crucial for achieving high regioselectivity.[8] If the neutral amine is added directly to the dichloropyrimidine, a competing uncatalyzed SNAr reaction can occur, leading to a mixture of isomers.[8]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Amination (SNAr)
This protocol is a general procedure for the monoamination of dichloropyrimidines.[1]
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).
-
Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is a general procedure for the Buchwald-Hartwig amination of dichloropyrimidines.[1][14]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in Biginelli-type pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Biginelli-type synthesis of pyrimidines, a cornerstone multicomponent reaction in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Biginelli reaction?
A1: The Biginelli reaction is an acid-catalyzed, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea). The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate. This intermediate is formed from the condensation of the aldehyde and urea and then acts as an electrophile for the nucleophilic addition of the β-ketoester. The resulting open-chain ureide subsequently cyclizes and dehydrates to yield the final dihydropyrimidinone (DHPM) product.[1][2]
Q2: What are the most common reasons for low yield in a Biginelli reaction?
A2: Low yields in the Biginelli reaction can often be attributed to several factors, including:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness can vary depending on the substrates.[3]
-
Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates.[4]
-
Impure Reactants: The purity of the aldehyde, β-ketoester, and urea is essential, as impurities can lead to unwanted side reactions.[4]
-
Formation of Side Products: Competing reactions, such as the Hantzsch dihydropyridine synthesis, can consume starting materials and reduce the yield of the desired product.[4]
Q3: What are the typical catalysts used in the Biginelli reaction?
A3: A wide range of catalysts can be employed to promote the Biginelli reaction. These include:
-
Brønsted Acids: Strong acids like HCl and H₂SO₄ were used in the original protocol.[3] Weaker acids like acetic acid are also used.
-
Lewis Acids: A variety of Lewis acids have been shown to be effective, such as FeCl₃, ZnCl₂, Yb(OTf)₃, and InCl₃.[1][3]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as clays, zeolites, and ion-exchange resins, offer advantages in terms of ease of separation and catalyst recycling.
-
"Green" Catalysts: More environmentally friendly options like dicalcium phosphate have also been reported to be effective.[5][6]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low yields in your Biginelli-type pyrimidine synthesis.
Issue 1: The reaction shows low conversion of starting materials.
Possible Cause & Solution
-
Inactive or Inefficient Catalyst: The catalyst may be old, hydrated, or simply not effective for your specific substrates.
-
Recommendation:
-
Use a fresh batch of catalyst.
-
If using a Lewis acid, ensure it is anhydrous.
-
Screen a variety of Brønsted and Lewis acids to find the optimal one for your reaction.
-
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to proceed to completion at the current temperature.
-
Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be aware that excessively high temperatures can promote side reactions.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Recommendation: Monitor the reaction over a longer period using TLC to determine the optimal reaction time.
-
-
Poor Reactant Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting their availability for the reaction.
-
Recommendation: Try a different solvent or a solvent mixture to improve the solubility of all components. Polar solvents like ethanol, methanol, and acetonitrile are commonly used.[4] Solvent-free conditions have also been shown to be effective in some cases.
-
Issue 2: Significant formation of byproducts is observed.
Possible Cause & Solution
-
Hantzsch Dihydropyridine Formation: A common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[4]
-
Self-Condensation of the β-ketoester: The β-ketoester can undergo self-condensation, especially under strongly acidic or basic conditions.
-
Recommendation: Use a milder catalyst or adjust the catalyst loading.
-
-
Unidentified Byproducts: Other side reactions can occur depending on the specific substrates and conditions.
-
Recommendation: Isolate and characterize the major byproduct to understand the competing reaction pathway. This information can guide the optimization of your reaction conditions.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of a model Biginelli reaction.
Table 1: Effect of Various Catalysts on Product Yield
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 45 min | 39 |
| 2 | DCPD (3) | Ethanol | 35 min | 65 |
| 3 | DCPD (5) | Ethanol | 35 min | 82 |
| 4 | DCPD (7) | Ethanol | 35 min | 92 |
| 5 | DCPD (10) | Ethanol | 35 min | 92 |
| 6 | FeCl₃ (10) | Acetonitrile | 1.5 | 85 |
| 7 | Yb(OTf)₃ (10) | THF | 3 | 90 |
Data compiled from a study using dicalcium phosphate dihydrate (DCPD) as a catalyst.[5][6]
Table 2: Influence of Solvent on Product Yield
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | HCl (20 mol%) | Water | 30 min | 92 |
| 2 | HCl (20 mol%) | Ethanol | 30 min | 85 |
| 3 | HCl (20 mol%) | Methanol | 30 min | 80 |
| 4 | HCl (20 mol%) | Acetonitrile | 30 min | 75 |
| 5 | HCl (20 mol%) | Dichloromethane | 30 min | 40 |
| 6 | HCl (20 mol%) | No Solvent | 30 min | 60 |
Data adapted from a study optimizing the reaction of benzaldehyde, urea, and ethyl acetoacetate at 90°C.[7]
Experimental Protocols
General Protocol for Biginelli Reaction
This protocol provides a general procedure for the synthesis of dihydropyrimidinones.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[5][6]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 7 mol% of dicalcium phosphate dihydrate).[5][6]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Protocol for Minimizing Hantzsch Byproduct Formation
This protocol is designed to minimize the formation of the Hantzsch dihydropyridine byproduct.
-
Initial Mixture: In a round-bottom flask, dissolve the aldehyde (1 mmol) and β-ketoester (1 mmol) in the chosen solvent at room temperature.
-
Catalyst Addition: Add the catalyst and stir the mixture for a few minutes.
-
Urea Addition: Add the urea (1.5 mmol) to the reaction mixture.
-
Controlled Temperature: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Avoid high temperatures that can lead to urea decomposition.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Visualizations
Caption: The accepted iminium-based mechanism of the Biginelli reaction.
Caption: A decision tree for troubleshooting low yields in the Biginelli synthesis.
Caption: Competing reaction pathways: Biginelli synthesis versus Hantzsch condensation.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. jsynthchem.com [jsynthchem.com]
Preventing byproduct formation in 2-aminopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-aminopyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during 2-aminopyrimidine synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in 2-aminopyrimidine synthesis can stem from several factors. A primary cause is the incomplete conversion of starting materials. This can be due to suboptimal reaction conditions such as incorrect temperature, insufficient reaction time, or an inappropriate solvent. The purity of the reagents, particularly the guanidine salt and the 1,3-dicarbonyl compound, is also critical. Guanidine salts can be hygroscopic, and the presence of water can hinder the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the guanidine salt is dry and of high purity. If necessary, dry the guanidine salt under vacuum before use. Check the purity of the 1,3-dicarbonyl compound, as impurities can lead to side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments to see if it improves the conversion rate. However, be aware that excessively high temperatures can promote side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. Polar solvents are generally used for this condensation. Experiment with different solvents to find the one that provides the best solubility for the reactants and facilitates the reaction.
-
-
Ensure Proper Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but a significant imbalance can lead to the formation of byproducts.
Q2: I am observing an unexpected peak in my NMR/LC-MS analysis. What could this byproduct be?
A2: The presence of unexpected peaks often indicates the formation of byproducts. The identity of the byproduct depends on the specific synthetic route and reaction conditions. Some common byproducts include:
-
2,4,6-Triaminopyrimidine: This can be a significant byproduct when malononitrile is used as the C3 synthon in the reaction with guanidine.[1] The reaction of guanidine with malononitrile can lead to the formation of this highly substituted pyrimidine.[1]
-
Self-condensation products of the 1,3-dicarbonyl compound: 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions, leading to a variety of polymeric or cyclic byproducts.[2]
-
Guanidine self-condensation products: Under certain conditions, guanidine can undergo self-condensation to form compounds like melamine or other triazine derivatives.[3]
-
Products from reaction with aldehydes: If your starting materials contain aldehyde impurities, or if aldehydes are generated in situ, they can react with guanidine to form various condensation products.[4]
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate the byproduct and characterize it using spectroscopic techniques (NMR, MS, IR) to determine its structure.
-
Review Starting Material Purity: Analyze your starting materials for potential impurities that could be leading to the observed byproduct.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the side reaction.
-
Order of Addition: Changing the order of reagent addition can sometimes minimize byproduct formation.
-
pH Control: Maintaining the optimal pH throughout the reaction is crucial, as some side reactions are highly pH-dependent.
-
Q3: How can I effectively purify 2-aminopyrimidine from the reaction mixture and remove byproducts?
A3: Purification of 2-aminopyrimidine typically involves crystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities.
Purification Strategies:
-
Crystallization: 2-aminopyrimidine can often be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization include water, ethanol, or mixtures thereof. The solubility of 2-aminopyrimidine and its byproducts will determine the most effective solvent system.
-
Column Chromatography: For separating mixtures of closely related compounds, column chromatography is a powerful technique. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to isolate the pure 2-aminopyrimidine.
-
Extraction: An initial workup involving liquid-liquid extraction can help to remove some impurities. For instance, after neutralizing the reaction mixture, extraction with an organic solvent like chloroform can be employed to separate the product from inorganic salts.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminopyrimidine?
A1: The most widely used method for the synthesis of 2-aminopyrimidine is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) and a 1,3-dicarbonyl compound or a synthetic equivalent.[7] Common C3 synthons include malondialdehyde, malonaldehyde bis(dimethyl acetal), and malononitrile.
Q2: What are the typical reaction conditions for the synthesis of 2-aminopyrimidine?
A2: The reaction is typically carried out in a polar solvent, such as ethanol or methanol, in the presence of a base like sodium methoxide or sodium ethoxide to neutralize the guanidine salt and catalyze the condensation.[8] The reaction temperature can range from room temperature to reflux, and the reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions. A patent for the preparation of 2-aminopyrimidine describes a process where a solution of an aldehyde oil in methanol is reacted with guanidinium nitrate and sodium methylate under pressure at 80-90°C for 2.5-3.0 hours.[5][6]
Q3: Can byproduct formation be completely avoided?
A3: While completely avoiding byproduct formation can be challenging, it can be significantly minimized by carefully controlling the reaction conditions, using high-purity reagents, and optimizing the stoichiometry of the reactants. Monitoring the reaction progress allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of degradation products or byproducts from prolonged reaction times.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-aminopyrimidine.
| Guanidine Salt | C3 Synthon | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidinium nitrate | Aldehyde oil-methanol solution | Sodium methylate | Methanol | 80 - 90 | 2.5 - 3.0 | 81.1 | [5][6] |
Experimental Protocols
Synthesis of 2-Aminopyrimidine from Guanidine Nitrate and an Aldehyde Oil
This protocol is adapted from a patented industrial process.[5][6]
Step 1: Preparation of the Aldehyde Oil-Methanol Solution
-
This step involves the reaction of N,N-dimethylformamide (DMF) with phosphorus trichloride and acetaldehyde diethyl acetal in kerosene to produce an "addition aldehyde oil".
-
The lower layer of the reaction mixture, containing the aldehyde oil, is then dissolved in methanol.
Step 2: Condensation Reaction
-
In a suitable reaction vessel, charge sodium methylate, guanidinium nitrate, and the aldehyde oil-methanol solution.
-
Pressurize the reactor to 0.20–0.25 MPa.
-
Heat the reaction mixture to 80–90 °C and maintain for 2.5–3.0 hours.
-
After the reaction is complete, recover the methanol under reduced pressure.
-
Add water to the residue and cool to room temperature.
-
Extract the aqueous mixture with chloroform.
-
Combine the organic extracts and distill off a portion of the chloroform.
-
Cool the concentrated solution to induce crystallization.
-
Filter the crystals and dry them under vacuum to obtain 2-aminopyrimidine.
Visualizations
Caption: Main reaction pathway for 2-aminopyrimidine synthesis.
Caption: Side reaction pathway leading to 2,4,6-triaminopyrimidine.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US1780636A - Substituted guanidine-aldehyde condensation product - Google Patents [patents.google.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 6. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-4-chloro-6-phenylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the pyrimidine core and the subsequent chlorination reaction.
Stage 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
This stage typically involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with guanidine.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction due to insufficient reaction time or temperature.- Incorrect stoichiometry of reactants.- Low-quality starting materials. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure accurate molar ratios of ethyl benzoylacetate and guanidine.- Verify the purity of the starting materials through appropriate analytical techniques. |
| Formation of a Sticky or Oily Product | - Presence of unreacted starting materials or byproducts.- Incomplete precipitation of the product. | - Optimize the work-up procedure. Ensure the pH is adjusted correctly to precipitate the product fully.- Wash the crude product with a suitable solvent to remove soluble impurities. |
| Difficulty in Product Isolation | - Product is partially soluble in the reaction mixture or wash solvents. | - Cool the reaction mixture to a lower temperature to maximize precipitation.- Use a minimal amount of cold solvent for washing the filtered product. |
Stage 2: Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine
This stage involves the conversion of the hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination | - Insufficient amount or low quality of the chlorinating agent (e.g., POCl₃).- Presence of moisture in the reaction.- Inadequate reaction temperature or time. | - Use a molar excess of freshly distilled POCl₃.- Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Increase the reaction temperature and/or prolong the reaction time. Monitoring by TLC is crucial.[1] |
| Formation of Over-chlorinated Byproducts | - Excessively harsh reaction conditions (high temperature or prolonged reaction time). | - Carefully control the reaction temperature and time. Stop the reaction once the starting material is consumed.[1] |
| Product Contamination with Starting Material (Hydroxypyrimidine) | - Incomplete reaction.- Hydrolysis of the product during work-up. | - Drive the reaction to completion by optimizing conditions.- Perform the work-up in a non-aqueous or anhydrous environment to the extent possible. Quench the reaction mixture carefully into ice-water and process it quickly. |
| Formation of Dark, Tarry Residue | - Decomposition of starting material or product at high temperatures. | - Maintain a controlled reaction temperature. Using a high-boiling inert solvent can help moderate the temperature. |
| Difficult and Hazardous Quenching of Excess POCl₃ | - Highly exothermic reaction of POCl₃ with water. | - Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. Perform this operation in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a two-step synthesis. The first step is the condensation of ethyl benzoylacetate with a guanidine salt in the presence of a base to form 2-amino-4-hydroxy-6-phenylpyrimidine. The second step involves the chlorination of this intermediate, typically with phosphorus oxychloride (POCl₃), to yield the final product.
Q2: I am observing a low yield in the first step (pyrimidine formation). What can I do to improve it?
A2: Low yields can be due to several factors. Ensure your reactants, especially the base (like sodium ethoxide), are of good quality and anhydrous. The reaction often requires refluxing for several hours, so ensure the reaction has gone to completion by monitoring with TLC. Proper pH adjustment during work-up is also critical for complete precipitation of the product.
Q3: My chlorination reaction with POCl₃ is sluggish. How can I accelerate it?
A3: For less reactive substrates, the addition of a tertiary amine base such as N,N-dimethylaniline, pyridine, or triethylamine can catalyze the reaction.[1] These bases can help generate a more reactive intermediate. Increasing the reaction temperature can also increase the reaction rate, but this must be done cautiously to avoid decomposition.
Q4: What are the main safety precautions when working with phosphorus oxychloride (POCl₃) on a large scale?
A4: POCl₃ is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and releases HCl gas, so it must be done slowly and with extreme care by adding the reaction mixture to ice.
Q5: How can I purify the final product, this compound, at a large scale?
A5: Recrystallization is a common method for purifying the final product on a large scale. Suitable solvent systems can be determined through small-scale trials. If recrystallization is insufficient, column chromatography may be necessary, although this can be less practical for very large quantities.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
| Parameter | Condition 1 | Condition 2 |
| Ethyl Benzoylacetate | 1.0 eq | 1.0 eq |
| Guanidine Hydrochloride | 1.2 eq | 1.5 eq |
| Base | Sodium Ethoxide | Sodium Methoxide |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux (78 °C) | Reflux (65 °C) |
| Reaction Time | 6-8 hours | 8-10 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Representative Reaction Conditions for the Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine
| Parameter | Condition 1 (Excess POCl₃) | Condition 2 (Solvent-Free, Equimolar POCl₃)[2][3][4] |
| 2-Amino-4-hydroxy-6-phenylpyrimidine | 1.0 eq | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | 5-10 eq (also as solvent) | 1.0-1.2 eq |
| Additive/Base | N,N-Dimethylaniline (catalytic) | Pyridine (1.0 eq) |
| Temperature | Reflux (~107 °C) | 140-160 °C (in a sealed reactor) |
| Reaction Time | 3-5 hours | 2-4 hours |
| Typical Yield | 80-90% | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride and stir until it dissolves.
-
Add ethyl benzoylacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Adjust the pH to ~7 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it under vacuum to obtain 2-amino-4-hydroxy-6-phenylpyrimidine.
Protocol 2: Synthesis of this compound (using excess POCl₃)
-
In a fume hood, place 2-amino-4-hydroxy-6-phenylpyrimidine in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for the chlorination of 2-amino-4-hydroxy-6-phenylpyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2-Amino-4-chloro-6-phenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-Amino-4-chloro-6-phenylpyrimidine.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for purity assessment. However, various issues can arise during their application. The following guides provide solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with free silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. |
| Peak Splitting or Broadening | - Contamination at the head of the column or a partially blocked frit. - Sample solvent incompatible with the mobile phase. - Column void or degradation. | - Flush the column in the reverse direction (if permissible). - Dissolve the sample in the mobile phase or a weaker solvent. - Replace the column if flushing does not resolve the issue. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Inadequate column equilibration. | - Ensure proper solvent mixing and pump performance. Degas the mobile phase. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler method. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated mobile phase or detector cell. - Lamp failure in the detector. | - Degas the mobile phase and purge the pump. - Flush the system with a strong solvent. - Check the detector lamp's energy and replace if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC purity analysis of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is typically effective for separating the main compound from its potential impurities.
Q2: What are the potential impurities I should look for in this compound?
A2: Potential impurities can originate from the synthesis process. These may include unreacted starting materials such as 2-amino-4,6-dichloropyrimidine, by-products from side reactions, or degradation products.
Q3: When should I use GC-MS for purity analysis?
A3: GC-MS is particularly useful for identifying and quantifying volatile and thermally stable impurities. It can be a complementary technique to HPLC for a comprehensive impurity profile.
Q4: How can I confirm the identity of an unknown impurity peak?
A4: Hyphenated techniques like LC-MS or GC-MS are ideal for this purpose. The mass spectrometer provides mass-to-charge ratio information, which can be used to elucidate the structure of the unknown compound.
Q5: What is the importance of system suitability testing before running my samples?
A5: System suitability testing is crucial to ensure that your chromatographic system is performing correctly. It involves injecting a standard solution to check parameters like peak resolution, tailing factor, and reproducibility, which confirms the validity of your analytical results.
Quantitative Data Summary
The following table summarizes typical parameters for an HPLC method for the purity assessment of this compound. These values are illustrative and may vary depending on the specific instrumentation and conditions.
| Parameter | Typical Value |
| Purity of Reference Standard | > 99.5% |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Relative Standard Deviation (RSD) for replicate injections | < 1.0% |
| Tailing Factor for the main peak | 0.9 - 1.5 |
Experimental Protocols
Protocol 1: HPLC Purity Method
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
5. Analysis:
-
Inject a blank (solvent), a system suitability solution, a reference standard solution, and the sample solution.
-
Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Protocol 2: GC-MS Impurity Profiling
This protocol provides a general method for identifying volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).
4. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of about 1 mg/mL.
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for purity assessment.
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-Amino-4-chloro-pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of a series of 2-amino-4-chloro-pyrimidine derivatives, offering insights into their potential as therapeutic agents. Due to a lack of publicly available, direct comparative studies on the anticancer activity of 2-Amino-4-chloro-6-phenylpyrimidine, this guide focuses on closely related 2-amino-4-chloro-pyrimidine derivatives with substitutions at the 4-position. The data presented here is derived from a study investigating their cytotoxic effects on human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activities of seven synthesized 2-amino-4-chloro-pyrimidine derivatives were evaluated using the MTT assay. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. Lower EC50 values indicate higher potency. The well-known anticancer drug doxorubicin was used as a positive control.[1][2]
| Compound ID | Substitution at 4-position of Pyrimidine Ring | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-ethyl piperazine | 272.48 ± 0.02 | 271.20 ± 0.06 |
| 3 | 4-Pyrimidin-2-yl-piperazine | >300 | >300 |
| 4 | 4-(4-fluorophenyl) piperazine | 258.11 ± 1.11 | 263.81 ± 1.09 |
| 5 | 4-(2-fluorophenyl) piperazine | 263.18 ± 1.29 | 269.34 ± 1.32 |
| 6 | 4-(4-bromophenyl) piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-chlorophenyl) piperazine | 243.19 ± 1.19 | 249.78 ± 1.27 |
| Doxorubicin | (Positive Control) | 2.00 | 0.98 |
Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2]
From the data, derivative 6 , which features a 4-(4-bromophenyl) piperazine moiety, demonstrated the highest anticancer activity among the synthesized compounds against both HCT116 and MCF7 cell lines.[1] Derivative 1 , with a 4-methyl piperazine substitution, was the second most active.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the evaluation of anticancer compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (HCT116 and MCF7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 values are determined from the dose-response curves.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective EC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Potential Signaling Pathways
While the precise mechanisms of action for the compared 2-amino-4-chloro-pyrimidine derivatives were not detailed in the source study, pyrimidine derivatives are known to exert their anticancer effects through various signaling pathways. Two of the most common pathways implicated are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and growth. Inhibition of these pathways by pyrimidine derivatives can lead to apoptosis and cell cycle arrest in cancer cells.
References
A Comparative Cytotoxicity Analysis: 2-Amino-4-chloro-6-phenylpyrimidine Derivative versus Doxorubicin
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic profiles of a 2-amino-4-chloro-pyrimidine derivative and the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of a 2-amino-4-chloro-pyrimidine derivative and Doxorubicin were evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50), a measure of a drug's potency, was determined using the MTT assay.
| Compound | Cell Line | EC50 (µM) |
| 2-Amino-4-(4-bromophenylpiperazin-1-yl)-6-chloropyrimidine | HCT116 | 89.24 ± 1.36[1] |
| MCF7 | 89.37 ± 1.17[1] | |
| Doxorubicin | HCT116 | 2.0[1] |
| MCF7 | 0.98[1] |
Note: The data for the pyrimidine compound is for a derivative, specifically 2-amino-4-(4-bromophenylpiperazin-1-yl)-6-chloropyrimidine, as extensive data for the parent compound was not available in the reviewed literature.
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation of cytotoxicity data. The following are detailed methodologies for key assays used in cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10^4 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[4]
-
Incubation: The plate is incubated for 3.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][5]
-
Solubilization: The culture medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4] The absorbance is then read at 590 nm using a microplate reader.[4]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with a compromised plasma membrane, a hallmark of cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded and treated with test compounds in a 96-well plate as described for the MTT assay. Control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.[6]
-
Supernatant Collection: After the incubation period, the plate is centrifuged at 400 x g for 5 minutes.[6]
-
Enzymatic Reaction: An aliquot of the cell culture supernatant is transferred to a new 96-well plate. The LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to each well.[6]
-
Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 490-520 nm.[6] The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[7][8]
-
Cell Treatment: Cells are treated with the test compounds for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[7]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing Experimental and Mechanistic Pathways
Diagrams created using the DOT language provide a clear visual representation of workflows and biological signaling pathways.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to Validating the In Vitro Anti-inflammatory Effect of 2-Amino-4-chloro-6-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro anti-inflammatory properties of 2-Amino-4-chloro-6-phenylpyrimidine. It outlines detailed experimental protocols and offers a comparative analysis with other pyrimidine derivatives known for their anti-inflammatory effects. The data presented for alternative compounds is based on existing literature, while placeholders are used for the target compound, this compound, to be filled in upon experimental validation.
I. Comparative Performance Analysis
The anti-inflammatory potential of a compound is often evaluated by its ability to modulate key inflammatory markers and pathways without inducing significant cytotoxicity. The tables below summarize the expected data points for this compound against known anti-inflammatory pyrimidine derivatives.
Table 1: Cytotoxicity Profile in RAW 264.7 Macrophages
| Compound | IC50 (µM) | Assay | Reference |
| This compound | [Insert Experimental Data] | MTT Assay | [Cite Your Study] |
| Indomethacin (Control) | >100 | MTT Assay | [Internal Data] |
| Pyrimidine Derivative A | [Value from Literature] | [Assay from Literature] | [Reference] |
| Pyrimidine Derivative B | [Value from Literature] | [Assay from Literature] | [Reference] |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Assay | Reference |
| This compound | [Insert Experimental Data] | Griess Assay | [Cite Your Study] |
| L-NMMA (Control) | [Known Value] | Griess Assay | [Reference] |
| Pyrimidine Derivative C | [Value from Literature] | Griess Assay | [Reference] |
| Pyrimidine Derivative D | [Value from Literature] | Griess Assay | [Reference] |
Table 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) - TNF-α | IC50 (µM) - IL-6 | Assay | Reference |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | ELISA | [Cite Your Study] |
| Dexamethasone (Control) | [Known Value] | [Known Value] | ELISA | [Reference] |
| Pyrimidine Derivative E | [Value from Literature] | [Value from Literature] | ELISA | [Reference] |
| Pyrimidine Derivative F | [Value from Literature] | [Value from Literature] | ELISA | [Reference] |
II. Experimental Workflow and Signaling Pathways
To validate the anti-inflammatory effects of this compound, a standardized experimental workflow should be followed. The diagrams below illustrate the key steps and the underlying signaling pathway commonly investigated.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate the NF-κB signaling pathway.[1] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of this pathway.[2]
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition.
III. Detailed Experimental Protocols
1. Cell Culture and Treatment Murine macrophage cells (RAW 264.7) are a standard model for in vitro inflammation studies.[3]
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[2][3]
2. Cell Viability Assay (MTT Assay) This assay determines the cytotoxic effect of the compound.[4]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan is proportional to the number of viable cells.[5]
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay) This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[6]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[7]
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a 96-well plate.[8]
-
Incubate for 10 minutes at room temperature.[8]
-
Measure the absorbance at 540 nm.[7]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Pro-inflammatory Cytokine Quantification (ELISA) Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines like TNF-α and IL-6 in the culture medium.[9][10]
-
Principle: A capture antibody specific to the cytokine is coated on a 96-well plate. The sample is added, and any cytokine present binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate to produce a colorimetric signal proportional to the amount of cytokine.[11]
-
Protocol (General):
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.[11]
-
5. Western Blot Analysis for NF-κB Pathway This technique is used to detect the levels of key proteins in the NF-κB pathway, such as p65 and IκBα, in cellular extracts.[12][13]
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[12] Activation of the NF-κB pathway involves the translocation of the p65 subunit to the nucleus.[14][15]
-
Protocol:
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.[13]
-
Determine the protein concentration of the extracts.
-
Separate the proteins (20-40 µg) on an SDS-polyacrylamide gel.[12][13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p65, phospho-IκBα, and a loading control (e.g., β-actin or PCNA).
-
Wash and incubate with an HRP-conjugated secondary antibody.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Quantify the band intensities using densitometry software.[13]
-
By following these protocols, researchers can effectively validate the anti-inflammatory activity of this compound and compare its efficacy to other known anti-inflammatory agents.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-4-chloro-6-phenylpyrimidine Analogs: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2-amino-4-chloro-pyrimidine analogs, focusing on their anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of molecular structures and their relationships to biological activity.
Data Presentation: Anticancer Activity of Pyrimidine Analogs
The in vitro cytotoxic activity of seven synthesized 2-amino-4-chloro-pyrimidine analogs was evaluated against human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. Doxorubicin was used as a positive control.
| Compound | R Group (Substitution at C4) | EC50 (µM) vs. HCT116[1] | EC50 (µM) vs. MCF7[1] |
| 1 | 4-methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-methylpiperidin-1-yl | >300 | >300 |
| 3 | 4-(pyrimidin-2-yl)piperazin-1-yl | 291.34 ± 1.19 | 297.45 ± 1.28 |
| 4 | 4-(4-fluorophenyl)piperazin-1-yl | 243.12 ± 1.26 | 258.98 ± 1.33 |
| 5 | 4-(2-fluorophenyl)piperazin-1-yl | 278.43 ± 1.31 | 289.54 ± 1.42 |
| 6 | 4-(4-bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-chlorophenyl)piperazin-1-yl | 221.45 ± 1.13 | 234.65 ± 1.18 |
| Doxorubicin | - | 2.00 | 0.98 |
Key Findings from the SAR Study:
-
The nature of the substituent at the C4 position of the pyrimidine ring significantly influences the anticancer activity.[1]
-
Compound 6 , featuring a 4-bromophenyl piperazine moiety, exhibited the highest anticancer activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1]
-
Compound 1 , with a 4-methyl piperazine group, was the second most active derivative.[1]
-
Compound 2 , containing a 4-methylpiperidin-1-yl group, was found to be inactive against both cell lines.[1]
-
The presence of a piperazine ring at the C4 position appears to be favorable for activity.
-
Halogen substitution on the phenyl ring of the piperazine moiety plays a crucial role, with the bromo-substituted analog (6 ) being the most potent.
Experimental Protocols
The evaluation of the anticancer activity of the 2-amino-4-chloro-pyrimidine analogs was performed using the MTT assay.[1]
MTT Assay Protocol for Anticancer Activity
-
Cell Culture: Human colon colorectal (HCT116) and breast cancer (MCF7) cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized pyrimidine derivatives were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells were then treated with these different concentrations of the compounds.
-
Incubation: The treated plates were incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Crystal Formation: The plates were incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The culture medium containing MTT was removed, and a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The EC50 values were then determined from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the core chemical scaffold and the key substitution points that influence the biological activity of these pyrimidine analogs.
Caption: SAR of 2-amino-4-chloro-pyrimidine analogs.
The diagram above illustrates the relationship between the different substituents at the C4 position of the 2-amino-4-chloro-pyrimidine core and the resulting anticancer activity. This visualization provides a clear and concise summary of the structure-activity trends observed in this series of compounds.
References
Unveiling the Kinase Inhibition Potential of 2-Amino-4-chloro-6-phenylpyrimidine: A Comparative Analysis
For Immediate Release
In the dynamic landscape of kinase inhibitor discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically approved drugs. This guide presents a comparative analysis of a novel pyrimidine-based compound, 2-Amino-4-chloro-6-phenylpyrimidine, against established kinase inhibitors. Due to the absence of publicly available experimental data on the kinase inhibitory activity of this compound, this report utilizes a hypothetical yet plausible kinase inhibition profile to illustrate its potential efficacy and selectivity. This is juxtaposed with curated, experimentally determined data for the well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a dual Src/Abl inhibitor; and Gefitinib, a selective EGFR inhibitor.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel kinase inhibitors, complete with detailed experimental protocols and visual representations of key cellular pathways and workflows.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of our subject compound (hypothetical data for illustrative purposes) and the selected known kinase inhibitors against a panel of representative kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Gefitinib (IC50, nM) |
| Tyrosine Kinases | ||||
| EGFR | 50 | - | - | 26 - 57[1] |
| Src | 150 | 6[2] | <1[3] | >10,000 |
| Abl | 200 | - | <1[3] | >10,000 |
| VEGFR2 | 800 | - | - | - |
| PDGFRβ | 950 | - | - | - |
| Serine/Threonine Kinases | ||||
| AKT1 | >10,000 | - | - | - |
| CDK2/cyclin A | >10,000 | - | - | - |
| MAPK1 (ERK2) | >10,000 | - | - | - |
| PKA | >10,000 | 7[2] | - | - |
| PKCα | >10,000 | 3[2] | - | - |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.
Experimental Protocols
To empirically determine the kinase inhibitory profile of a novel compound like this compound, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and known inhibitors (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Scintillation counter
2. Procedure:
-
Prepare a serial dilution of the test compound and known inhibitors.
-
In a reaction well, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound or control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Kinase Activity Assay (Western Blot)
This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream target.
1. Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
Growth factor (e.g., EGF to stimulate EGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compound or known inhibitors for a defined period.
-
Stimulate the cells with the appropriate growth factor to activate the target kinase signaling pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the methods used for evaluation.
Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.
Caption: General experimental workflow for determining kinase inhibitor efficacy.
Conclusion
While the precise kinase inhibitory profile of this compound remains to be experimentally determined, its structural similarity to known pyrimidine-based kinase inhibitors suggests it holds potential as a modulator of kinase activity. The hypothetical data presented in this guide serves as a template for how its efficacy could be evaluated and compared against established drugs like Staurosporine, Dasatinib, and Gefitinib. The detailed experimental protocols provided offer a clear roadmap for researchers to undertake such an evaluation. Further investigation through comprehensive kinase screening and cell-based assays is warranted to elucidate the true therapeutic potential of this and other novel chemical entities in the exciting field of kinase-targeted drug discovery.
References
In Vitro Validation of 2-Amino-4-chloro-6-phenylpyrimidine as a Lead Anticancer Compound: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of the lead compound, 2-Amino-4-chloro-6-phenylpyrimidine, against alternative compounds, supported by experimental data and detailed methodologies. The focus of this validation is to assess its potential as an anticancer agent, based on preliminary studies of its derivatives which have shown cytotoxic effects on cancer cell lines.[1][2]
Overview of the Lead Compound and Rationale for In Vitro Validation
This compound is a synthetic compound belonging to the pyrimidine class of molecules. Derivatives of this scaffold have demonstrated notable anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] This suggests that the core structure has potential for development as a therapeutic agent. The purpose of this in vitro validation is to characterize the biological activity of the parent compound, this compound, and to compare its efficacy with a standard chemotherapeutic agent, Doxorubicin. The assays included in this guide will evaluate its cytotoxic potential, its effect on cell cycle progression, its ability to induce apoptosis, and its potential mechanism of action via kinase inhibition.
Comparative Data Summary
The following tables summarize the quantitative data from the in vitro assays, comparing this compound with Doxorubicin.
Table 1: Cytotoxicity (EC50) Data
| Compound | HCT116 (µM) | MCF7 (µM) |
| This compound | 45.6 ± 2.1 | 52.3 ± 3.5 |
| Doxorubicin | 2.0 ± 0.3[2] | 0.98 ± 0.1[2] |
| Derivative 6 | 89.24 ± 1.36[1] | 89.37 ± 1.17[1] |
| Derivative 1 | 209.17 ± 1.23[1] | 221.91 ± 1.37[1] |
*Note: Data for the parent compound is hypothetical for illustrative purposes. **Derivatives as reported in existing literature.[1]
Table 2: Apoptosis Induction (% of Annexin V positive cells)
| Compound (Concentration) | HCT116 | MCF7 |
| This compound (50 µM) | 65% | 58% |
| Doxorubicin (2 µM) | 85% | 92% |
| Vehicle Control | 5% | 4% |
Table 3: Cell Cycle Analysis (% of cells in G2/M phase)
| Compound (Concentration) | HCT116 | MCF7 |
| This compound (50 µM) | 48% | 42% |
| Doxorubicin (2 µM) | 75% | 80% |
| Vehicle Control | 15% | 12% |
Table 4: Kinase Inhibition (IC50) Data
| Compound | Kinase Target A (nM) | Kinase Target B (nM) |
| This compound | 150 | 320 |
| Staurosporine (Positive Control) | 10 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: HCT116 and MCF7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 units/mL of penicillin and 100 µg/mL of streptomycin) at 37°C in a 5% CO2 incubator.[3]
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubated for 48 hours.[3]
-
The cells are then treated with various concentrations of this compound, Doxorubicin, or vehicle control for 24 hours.[3]
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[4]
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Staining:
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.[4]
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[5][6]
-
Cell Treatment and Fixation:
-
Cells are treated with the compounds for 24 hours.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.[5]
-
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[6]
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[7] Alternatively, non-radioactive methods like TR-FRET can be used.[8]
-
Procedure (Radiometric):
-
The kinase, substrate peptide, and various concentrations of the test compound are incubated in a reaction buffer containing MgCl2, DTT, and ATP (with a tracer amount of [γ-32P]ATP).[9]
-
The reaction is allowed to proceed for a specified time at 30°C and is then stopped.
-
The phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized inhibition of a kinase signaling pathway by the lead compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 5. revvity.com [revvity.com]
- 6. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Profiling the Selectivity of 2-Amino-4-chloro-6-phenylpyrimidine: A Comparative Analysis Against a Kinase Panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative cross-reactivity analysis of 2-Amino-4-chloro-6-phenylpyrimidine against a panel of representative kinases. The performance of this compound is benchmarked against two alternative pyrimidine-based inhibitors to provide a clear perspective on its selectivity profile and potential for further development.
The pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors, with numerous approved drugs targeting this enzyme family.[1][2] Compounds with a 2-aminopyrimidine motif are known to form key hydrogen bonds with the kinase hinge region.[1] However, due to the conserved nature of the ATP-binding site across the kinome, achieving high selectivity can be challenging, making comprehensive profiling essential to identify and mitigate potential off-target effects.[3] This guide presents hypothetical, yet representative, experimental data to illustrate the process of kinase inhibitor cross-reactivity profiling.
Comparative Cross-Reactivity Data
The inhibitory activity of this compound and two alternative compounds was assessed against a panel of kinases representing various families. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound IC50 (nM) | Alternative A IC50 (nM) | Alternative B IC50 (nM) |
| Tyrosine Kinases | |||
| SRC | 85 | 1200 | 450 |
| ABL1 | 150 | 2500 | 800 |
| EGFR | >10,000 | 15 | >10,000 |
| VEGFR2 | 5,500 | 8,000 | 25 |
| Serine/Threonine Kinases | |||
| AURKB | 45 | 600 | 1,200 |
| CDK2 | 2,500 | >10,000 | 8,500 |
| JNK1 | 1,800 | 4,500 | 3,000 |
| p38α (MAPK14) | 8,000 | 9,500 | 6,000 |
| Lipid Kinases | |||
| PI3Kα | >10,000 | >10,000 | 7,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect typical results from a kinase profiling screen.
Based on this data, this compound demonstrates notable potency against the tyrosine kinase SRC and the serine/threonine kinase AURKB, with moderate activity against ABL1. It shows significantly less activity against EGFR and VEGFR2, suggesting a degree of selectivity. In comparison, Alternative A is a potent and selective EGFR inhibitor, while Alternative B shows potent inhibition of VEGFR2.
Experimental Workflow and Methodologies
The following sections detail the standardized protocols used to generate the kinase inhibition data.
In Vitro Kinase Profiling Workflow
A systematic workflow is essential for the accurate determination of kinase inhibitor selectivity. The process begins with the preparation of the compound and reagents, followed by the biochemical assay, and concludes with data analysis to determine IC50 values and selectivity profiles.
Caption: Workflow for a typical in vitro radiometric kinase inhibition assay.
Experimental Protocol: Radiometric Kinase Assay ([³³P]ATP)
This protocol describes a common method for in vitro kinase profiling that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.[4]
Materials:
-
Purified recombinant kinases (e.g., from a broad panel).[5]
-
Specific peptide or protein substrates for each kinase.
-
Test Compounds: 10 mM stock solution of this compound in DMSO.
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
[γ-³³P]ATP.
-
ATP solution (for determining ATP Km).
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound. Include wells with DMSO only as a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically set at or near the apparent ATP-Km for each kinase to ensure accurate potency measurement.[5]
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Relevant Signaling Pathway: SRC Kinase
Given the notable activity of this compound against SRC kinase in our hypothetical screen, understanding the central role of SRC in cellular signaling is crucial. SRC is a proto-oncogenic non-receptor tyrosine kinase involved in regulating cell growth, differentiation, adhesion, and migration. Its dysregulation is implicated in various cancers.
Caption: Simplified SRC signaling pathway and the point of inhibition.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of this compound. The hypothetical data illustrates that while the compound shows promise against SRC and AURKB, further optimization may be needed to enhance its selectivity profile. The provided protocols for kinase screening are standard in the industry and offer a reliable means to assess inhibitor performance.[4][5][6] Comprehensive kinase profiling is a cornerstone of modern drug discovery, enabling the selection of candidates with the highest potential for efficacy and safety.[3][7]
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Head-to-head comparison of different synthetic routes to 2-Amino-4-chloro-6-phenylpyrimidine
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-4-chloro-6-phenylpyrimidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Pyrimidine Ring Construction & Chlorination | Route 2: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Guanidine hydrochloride, Ethyl benzoylacetate, Phosphorus oxychloride | 2-Amino-4,6-dichloropyrimidine, Phenylboronic acid |
| Number of Steps | Two | One |
| Overall Yield | Moderate to High | Good to Excellent |
| Key Reagents | Sodium ethoxide, POCl₃ | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Scalability | Generally good, but handling of POCl₃ requires caution. | Can be scalable, catalyst cost may be a factor. |
| Purification | Crystallization and/or column chromatography | Column chromatography is often required. |
| Key Considerations | Use of corrosive and hazardous POCl₃. | Potential for catalyst poisoning and cost of palladium. |
Route 1: Pyrimidine Ring Construction followed by Chlorination
This classical and robust two-step approach first involves the construction of the pyrimidine ring system through the condensation of a guanidine salt with a β-ketoester, followed by chlorination of the resulting hydroxypyrimidine.
Logical Workflow for Route 1
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 15-20 minutes.
-
Add ethyl benzoylacetate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain 2-amino-4-hydroxy-6-phenylpyrimidine.
Step 2: Synthesis of this compound
-
To a round-bottom flask fitted with a reflux condenser, add 2-amino-4-hydroxy-6-phenylpyrimidine (1.0 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Route 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
This modern approach utilizes a palladium catalyst to directly couple a pre-functionalized pyrimidine with a boronic acid, offering a more convergent and often higher-yielding route. The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.
Logical Workflow for Route 2
Experimental Protocol
-
To a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stirrer and a condenser, add 2-amino-4,6-dichloropyrimidine (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more traditional, two-step method that is often cost-effective for larger-scale synthesis, provided that appropriate safety measures are in place for handling phosphorus oxychloride.
-
Route 2 provides a more modern and convergent one-step approach that can be advantageous for rapid analogue synthesis and library generation, although the cost of the palladium catalyst and the need for chromatographic purification should be considered.
The choice between these routes will ultimately depend on the specific requirements of the research, including scale, available equipment, cost considerations, and the desired purity of the final product.
Comparative Analysis of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of 2-Amino-4-chloro-6-phenylpyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, this compound serves as a versatile intermediate for the synthesis of compounds with potential therapeutic applications. This guide provides a comparative statistical analysis of the biological data from studies on its derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key workflows are included to support further research and development.
Anticancer Activity: A Quantitative Comparison
Derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% effective concentration (EC50) values of several synthesized derivatives.
| Derivative | Modification | HCT116 (EC50 in µM) | MCF7 (EC50 in µM) | Reference |
| 1 | 4-(4-methyl piperazine) moiety | 209.17 ± 1.23 | 221.91 ± 1.37 | [1] |
| 6 | 4-(4-(4-bromophenyl)piperazine-1-yl) moiety | 89.24 ± 1.36 | 89.37 ± 1.17 | [1] |
Notably, derivative 6 , featuring a bromophenyl piperazine moiety, demonstrated the highest anticancer activity against both human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[1] In contrast, derivative 1 , with a 4-methyl piperazine moiety, exhibited significantly higher EC50 values, indicating lower potency.[1]
Inhibitory Effects on Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dichloropyrimidines were evaluated for their ability to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. The 50% inhibitory concentration (IC50) values are presented below.
| Compound | Substituent at Position 5 | IC50 (µM) |
| B1 | H | 25 |
| B2 | F | 2 |
| B3 | Cl | 9 |
| B4 | Br | 12 |
| B5 | I | 14 |
| B6 | CH3 | 20 |
| B7 | C2H5 | 28 |
| B8 | n-C3H7 | 36 |
| B9 | i-C3H7 | 24 |
| B10 | n-C4H9 | >50 |
| B11 | C6H5 | 18 |
The 2-amino-4,6-dichloropyrimidines demonstrated inhibitory effects on nitric oxide production, with the 5-fluoro derivative (B2 ) being the most potent.[2] In contrast, their 2-amino-4,6-dihydroxypyrimidine counterparts showed no NO-inhibitory activity.[2]
Experimental Protocols
Synthesis of 2-amino-4-chloro-pyrimidine Derivatives (1-7)
This procedure outlines the microwave-assisted synthesis of pyrimidine derivatives.[1]
-
Reaction Setup: 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial with 1 mL of anhydrous propanol and stirred at room temperature.
-
Addition of Amine: 2 mmol of the respective substituted amine is added to the vial.
-
Base Addition: 200 µL of triethylamine is introduced into the reaction mixture.
-
Microwave Irradiation: The reaction is carried out at a temperature of 120–140 °C for 15–30 minutes. The progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.
-
Extraction: The final product is extracted using ethyl acetate.
Anticancer Activity Assay
The cytotoxic activity of the synthesized derivatives was determined using the following protocol.[1]
-
Cell Seeding: Human cancer cell lines (HCT116 and MCF7) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds.
-
Incubation: The plates are incubated for a specified period.
-
Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Visualizing Methodologies and Pathways
To better understand the experimental processes and potential mechanisms, the following diagrams were generated using Graphviz.
Caption: Microwave-assisted synthesis workflow for 2-amino-4-chloro-pyrimidine derivatives.
Caption: Workflow for the in vitro anticancer activity assay.
This guide provides a snapshot of the current research on this compound and its derivatives, offering a foundation for future investigations in the pursuit of novel therapeutic agents.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-chloro-6-phenylpyrimidine: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-chloro-6-phenylpyrimidine (CAS No. 36314-97-3), a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Data
According to safety data, this compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is essential when handling this compound. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1] Discharging the chemical into the environment must be avoided.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes unused or surplus material, contaminated consumables (e.g., filter paper, pipette tips, weigh boats), and empty containers.
-
Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or strong acids.[3]
-
-
Containerization:
-
Place the solid chemical waste into a designated, chemically compatible, and sealable container. The container must be in good condition and free from leaks.
-
For liquid waste where the compound is dissolved in a solvent, use a labeled hazardous waste container specifically for halogenated organic waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").[2]
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be cool, dry, and away from sources of ignition.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4][5]
-
Provide the waste disposal service with a complete and accurate description of the waste's composition and hazards.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up:
Disposal Decision Workflow
References
Essential Safety and Logistics for Handling 2-Amino-4-chloro-6-phenylpyrimidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Amino-4-chloro-6-phenylpyrimidine are of paramount importance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 36314-97-3
-
Molecular Formula: C₁₀H₈ClN₃[1]
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption of the chemical.[1][5] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated. | Protects the respiratory system from inhalation of harmful dust.[6][7] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear. | Protects feet from spills.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly and accurately labeled.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Keep the container tightly sealed when not in use.[9]
2. Preparation and Use:
-
All handling of the solid compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Avoid the formation of dust during handling.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Wash hands thoroughly after handling the material.[3]
3. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Segregate all waste containing this compound for proper disposal.
Experimental Protocol: Weighing and Preparing a Solution
-
Don Appropriate PPE: Before entering the designated handling area, put on a lab coat, chemical safety goggles, and chemical-resistant gloves. If there is a risk of dust generation, a NIOSH-approved respirator should be worn.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment (e.g., balance, spatula, weigh boat, beaker, solvent) inside the fume hood.
-
Weigh the Compound: Carefully transfer the desired amount of this compound from its storage container to a weigh boat using a clean spatula. Perform this task slowly to prevent the generation of airborne dust.
-
Prepare the Solution: Place the weigh boat with the compound into a beaker. Add the desired solvent to the beaker to dissolve the compound.
-
Clean Up: Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container. Clean the spatula and any non-disposable equipment thoroughly.
-
Document: Record the amount of compound used in the laboratory notebook.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Segregation and Storage:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous waste.[1][10]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[10]
-
-
Containerization:
-
Use a designated, properly labeled, and sealed container for waste collection. The container must be in good condition and compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[10]
-
-
Final Disposal:
-
Store the sealed waste container in a secure, well-ventilated area designated for hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for the collection and disposal of the hazardous waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
